8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWVUWBHWKVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a key building block in the development of novel therapeutics. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its application in research and drug discovery.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the tropane alkaloids. The incorporation of a carboxylic acid at the C-2 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom yields this compound, a versatile intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. This guide will explore the primary pathways for its synthesis, providing detailed experimental procedures and relevant data.
Core Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence. The primary approach involves the initial construction of the 8-azabicyclo[3.2.1]octane-2-carboxylic acid ester core, followed by protection of the nitrogen atom with a Boc group, and subsequent hydrolysis of the ester to the desired carboxylic acid.
A common starting material for the synthesis of the bicyclic core is tropinone, which can be elaborated to introduce the C-2 carboxylate functionality. Stereoselectivity is a critical consideration in these syntheses, as the relative stereochemistry of the substituents on the bicyclic ring significantly influences the biological activity of the final compounds.
Synthesis Pathway Diagram
Caption: General synthetic pathway for this compound.
Experimental Protocols
1. Synthesis of Methyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
This procedure outlines a key step in forming the bicyclic core with the desired carboxylate functionality.
-
Materials: Dimethyl 8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate, solvent (e.g., methanol), base (e.g., sodium methoxide).
-
Procedure: A solution of dimethyl 8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate in a suitable solvent is treated with a base to effect the dealkoxycarbonylation at the 4-position. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]
2. N-Boc Protection of 8-Azabicyclo[3.2.1]octane-2-carboxylic Acid Ester
This protocol describes the introduction of the Boc protecting group onto the nitrogen atom of the bicyclic scaffold.
-
Materials: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid ester, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure: To a solution of the 8-azabicyclo[3.2.1]octane-2-carboxylic acid ester in DCM, TEA is added, followed by the dropwise addition of a solution of Boc₂O in DCM at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
3. Hydrolysis of this compound Ester
This final step converts the ester to the target carboxylic acid.
-
Materials: this compound ester, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure: The Boc-protected ester is dissolved in a mixture of THF and water. An aqueous solution of LiOH is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). The precipitated product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Dealkoxycarbonylation | Dimethyl 8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate | Methyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | 80-90 |
| 2. N-Boc Protection | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid ester | This compound ester | 90-98 |
| 3. Ester Hydrolysis | This compound ester | This compound | 85-95 |
Logical Workflow for Synthesis and Purification
Caption: Standard workflow for the synthesis, work-up, and purification of organic compounds.
Conclusion
The synthesis of this compound is a well-established process that provides a valuable intermediate for the development of novel therapeutic agents. The pathways and protocols detailed in this guide offer a solid foundation for researchers and drug development professionals. Careful control of reaction conditions and stereochemistry is paramount to achieving high yields and purity of the final product. Further optimization of these methods may lead to more efficient and scalable syntheses for industrial applications.
References
A Technical Guide to 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a valuable bicyclic amino acid derivative that serves as a crucial building block in medicinal chemistry. Its rigid conformational structure and the presence of a protected amine and a carboxylic acid functional group make it an important intermediate in the synthesis of various pharmaceutical agents, most notably as a scaffold for mu opioid receptor antagonists. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for the determination of key parameters, and a visualization of its role in synthetic pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₄ | - |
| Molecular Weight | 255.31 g/mol | - |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | 386.0 ± 25.0 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 187.3 ± 23.2 °C (Predicted) | [1] |
| Solubility | Good solubility in polar protic solvents is expected for similar azabicyclo[3.2.1]octane hydrochloride salts. The Boc-protected carboxylic acid is likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | [2] |
| pKa | Not experimentally determined. Predicted values for similar structures suggest the carboxylic acid pKa would be in the range of 3-5. | - |
| logP | Not experimentally determined. The calculated logP can vary depending on the algorithm used but is expected to be low due to the presence of the carboxylic acid and the protected amine. | - |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is essential for compound characterization and drug development. The following sections detail standardized experimental protocols for measuring key parameters of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined using potentiometric titration.[3][4]
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the carboxylic acid is half-neutralized.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove CO₂
-
Methanol or other suitable co-solvent if solubility in water is low
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[5][6]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare pre-saturated n-octanol and water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate the logP by taking the base-10 logarithm of P.
Role in the Synthesis of Mu Opioid Receptor Antagonists
This compound is a key intermediate in the synthesis of novel mu opioid receptor antagonists. These antagonists are of significant interest for treating conditions such as opioid-induced constipation without affecting the central analgesic effects of opioids. The bicyclic scaffold provides a rigid framework for the precise orientation of pharmacophoric groups that interact with the opioid receptor.
The following diagram illustrates a generalized synthetic workflow where the title compound is utilized to produce a mu opioid receptor antagonist.
Caption: Synthetic pathway from the title compound to a mu opioid receptor antagonist.
This workflow demonstrates the key transformations of this compound. The carboxylic acid is first coupled with an appropriate amine. Subsequently, the Boc protecting group is removed under acidic conditions to free the secondary amine on the bicyclic core. Finally, N-alkylation introduces a substituent that is crucial for the antagonist activity at the mu opioid receptor.
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery. While a complete experimental physicochemical profile is not yet fully documented, this guide provides the currently available data and outlines standard protocols for its determination. Its established role as a precursor to potent and selective mu opioid receptor antagonists underscores its importance to the scientific and pharmaceutical research communities. Further characterization of this compound will undoubtedly facilitate its broader application in the development of novel therapeutics.
References
- 1. 1366053-52-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Buy 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride | 1820649-01-1 [smolecule.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Structural Analysis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
This technical guide provides a comprehensive structural analysis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a pivotal building block in modern drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, structural features, and its role as a versatile scaffold in the synthesis of novel therapeutics.
Core Chemical Properties
This compound is a chiral bicyclic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled chemical transformations. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, a desirable feature in rational drug design.
| Property | Value |
| IUPAC Name | 8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid[1] |
| Molecular Formula | C₁₃H₂₁NO₄[1] |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1366053-52-2[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1[C@H]2CCC(C(=O)O)[C@@H]1CC2[1] |
| InChI Key | FBRWVUWBHWKVEH-SMILAEQMSA-N[1] |
| Appearance | Typically a white to off-white solid |
| Purity (Typical) | ≥95% |
Structural Visualization
The structural formula of this compound is depicted below, illustrating the bicyclic ring system, the Boc protecting group, and the carboxylic acid moiety.
Spectroscopic Analysis
3.1. ¹H NMR Spectroscopy (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet |
| Bicyclic CH₂ and CH protons | 1.6 - 2.5 | Multiplets |
| CH-N (bridgehead) | 4.1 - 4.4 | Broad Multiplets |
| CH-COOH | 2.8 - 3.2 | Multiplet |
| -COOH | 10.0 - 12.0 | Broad Singlet |
3.2. ¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon Atom | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | 28.0 - 29.0 |
| -C (CH₃)₃ (Boc) | 79.0 - 81.0 |
| Bicyclic CH₂ and CH carbons | 25.0 - 40.0 |
| CH-N (bridgehead) | 52.0 - 58.0 |
| CH-COOH | 40.0 - 45.0 |
| -C =O (Boc) | 153.0 - 155.0 |
| -C OOH | 175.0 - 180.0 |
3.3. Infrared (IR) Spectroscopy (Expected Absorption Bands)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O stretch (Boc) | 1680 - 1700 | Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| N-C=O bend (Amide) | 1510 - 1540 | Medium |
3.4. Mass Spectrometry
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]+ or, more commonly, protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts. A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or components thereof (e.g., isobutylene, 56 amu).
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. A representative protocol is detailed below.
Synthesis of this compound
This protocol is a plausible route based on common organic synthesis techniques for similar compounds.
Materials:
-
8-Azabicyclo[3.2.1]octan-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate oxidizing agent (e.g., Jones reagent, PCC)
-
Organic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Protection of the Nitrogen: Dissolve 8-azabicyclo[3.2.1]octan-2-one in a suitable solvent such as DCM. Add di-tert-butyl dicarbonate (1.1 equivalents) and a mild base (e.g., triethylamine). Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
-
Oxidation to the Carboxylic Acid: The ketone can be converted to the carboxylic acid through various methods. One common approach is the haloform reaction followed by acidification if a methyl ketone is adjacent to the carbonyl, or through more direct oxidative cleavage methods. A more plausible route for this bicyclic system would involve conversion to an intermediate that can be readily oxidized. For instance, formation of a cyanohydrin followed by hydrolysis. A more direct, albeit potentially lower-yielding, approach would be direct oxidation.
-
Alternative Oxidation: A more controlled oxidation could involve a Baeyer-Villiger oxidation to the corresponding lactone, followed by hydrolysis to the hydroxy acid, and subsequent oxidation of the alcohol to the carboxylic acid.
-
Final Work-up and Isolation: After the oxidation and subsequent acidic work-up, the product is extracted into an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Role in Drug Discovery and Development
This compound is not typically a pharmacologically active agent itself. Instead, it serves as a crucial chiral building block for the synthesis of more complex molecules with therapeutic potential. Its rigid bicyclic structure is a common feature in compounds targeting the central nervous system.
The diagram below illustrates its role as a key intermediate in the synthesis of a hypothetical drug candidate targeting a G-protein coupled receptor (GPCR).
This workflow highlights how the title compound is a critical component in the early stages of synthesizing novel chemical entities that then proceed through the drug discovery pipeline. For example, derivatives of this scaffold have been utilized in the development of antagonists for the mu opioid receptor and inhibitors of dopamine and serotonin transporters.[2]
As a scaffold, it allows for the precise spatial arrangement of pharmacophoric groups, which is essential for selective binding to biological targets. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce diversity and modulate the pharmacological properties of the final compounds.
The logical relationship in drug design starting from this core scaffold is visualized below.
References
A Technical Guide to the Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane alkaloids, is a privileged motif in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3] These compounds have shown potential as therapeutics for neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia.[1] Consequently, the development of efficient and stereocontrolled methods for the synthesis of this bicyclic system has become a significant area of research in both academic and industrial settings.[1][2][3]
This technical guide provides an in-depth overview of the key enantioselective strategies for the synthesis of 8-azabicyclo[3.2.1]octane derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of methodologies, experimental protocols, and quantitative data to facilitate the design and execution of synthetic routes to novel and existing tropane alkaloid analogs.
Key Enantioselective Strategies
The enantioselective construction of the 8-azabicyclo[3.2.1]octane core can be broadly categorized into two main approaches: the desymmetrization of achiral tropinone derivatives and the de novo construction of the bicyclic scaffold.[1][2] The latter encompasses a variety of powerful techniques, including the use of chiral auxiliaries, asymmetric catalysis, and stereoselective intramolecular cyclizations.
Desymmetrization of Tropinone Derivatives
A widely employed strategy for accessing chiral tropane derivatives is the desymmetrization of readily available and achiral tropinone.[1][4] This approach typically involves the use of chiral reagents to effect an enantioselective transformation, such as deprotonation or enzymatic modification.
One of the most common methods involves the use of chiral lithium amides to promote the enantioselective deprotonation of tropinone, generating a chiral enolate that can be trapped with an electrophile.[1] For instance, phenylglycinol-derived chiral lithium amide bases have been successfully used in the synthesis of various naturally occurring tropane alkaloids.[1] Another notable example is the use of a bis-amide base derived from (S,S)-diphenylethylenediamine, which has been shown to be highly effective in the enantioselective deprotonation of tropinone, leading to the synthesis of (-)-anatoxin-A.[1]
Enzymatic reactions have also proven to be a valuable tool for the desymmetrization of tropinone derivatives. For example, the enantioselective enzymatic dealkoxycarbonylation of tropinone 1,5-diesters has been demonstrated as an excellent method for the synthesis of chiral tropane derivatives and has been applied in the total synthesis of (+)-ferruginine.[1]
De Novo Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The de novo construction of the 8-azabicyclo[3.2.1]octane core from acyclic or monocyclic precursors offers a high degree of flexibility in accessing a wide range of substituted derivatives. This approach often relies on asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of the key ring-forming reactions.
Asymmetric catalysis has emerged as a powerful and atom-economical approach for the enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives. Various catalytic systems have been developed, including those based on transition metals, organocatalysts, and Brønsted acids.
Organocatalysis: Organocatalysis has been successfully applied to the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones through tandem reactions. For example, a quinine-derived thiourea has been used to catalyze the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, creating four stereogenic centers with high diastereoselectivity and enantioselectivity (92-99% ee).[5][6]
Transition Metal Catalysis: Rhodium-catalyzed reactions have been utilized in the enantioselective synthesis of tropanes. For instance, the reaction of rhodium-stabilized vinylcarbenoids with pyrroles can provide access to the tropane scaffold.[7] More recently, a rhodium-catalyzed asymmetric allylic arylation has been developed for the synthesis of chiral nortropanes.[7] Palladium-catalyzed reactions have also been explored. An enantioselective Pd/Ming-Phos-catalyzed β-H elimination reaction of tropinone-derived N-arylsulfonylhydrazones and aryl bromides has been reported to give chiral tropanes and oxatropanes with excellent enantiocontrol.[8]
Brønsted Acid Catalysis: Chiral Brønsted acids, such as BINOL-based phosphoric acids, have been shown to catalyze the enantioselective synthesis of tropanes.[4] These catalysts can promote intramolecular cyclization reactions with high efficiency and stereocontrol.[4]
Asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of the 8-azabicyclo[3.2.1]octane core. The reaction between a cyclic azomethine ylide and a dipolarophile can be rendered enantioselective through the use of a dual catalytic system, such as a rhodium(II) complex and a chiral Lewis acid.[9] This methodology has been shown to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.[9]
Intramolecular reactions provide an efficient means of constructing the bicyclic tropane skeleton. A notable example is the ring-closing iodoamination of enantiopure cyclohept-4-enamine scaffolds.[10][11] This reaction proceeds with concomitant loss of a protecting group to furnish the 8-azabicyclo[3.2.1]octane core as a single diastereomer. This strategy has been successfully applied to the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data for some of the key enantioselective synthetic methods discussed.
Table 1: Organocatalyzed Tandem Michael-Henry Reaction [6]
| Entry | Nitroalkene (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | C6H5 | 10 | Toluene | 48 | 85 | 88:12 | 95 |
| 2 | 4-ClC6H4 | 10 | Toluene | 72 | 82 | 90:10 | 96 |
| 3 | 4-MeOC6H4 | 10 | Toluene | 96 | 78 | 85:15 | 92 |
| 4 | n-C4H9 | 10 | Toluene | 120 | 65 | >95:5 | 99 |
Table 2: Asymmetric 1,3-Dipolar Cycloaddition [9]
| Entry | Diazo Substrate (R) | Chiral Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (exo:endo) | ee (%) (exo) |
| 1 | Phenyl | (R)-BINAP | CH2Cl2 | 25 | 92 | >99:1 | 98 |
| 2 | 4-Tolyl | (R)-BINAP | CH2Cl2 | 25 | 90 | >99:1 | 99 |
| 3 | 2-Naphthyl | (R)-BINAP | CH2Cl2 | 25 | 88 | >99:1 | 97 |
| 4 | Ethyl | (R)-BINAP | CH2Cl2 | 25 | 75 | 1: >99 | 95 (endo) |
Experimental Protocols
This section provides detailed experimental methodologies for representative examples of the key synthetic strategies.
General Procedure for Organocatalyzed Tandem Michael-Henry Reaction[6]
To a solution of cyclohexane-1,2-dione (0.2 mmol) and the corresponding nitroalkene (0.24 mmol) in toluene (1.0 mL) was added the quinine-derived thiourea catalyst (0.02 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired bicyclo[3.2.1]octan-8-one derivative.
General Procedure for Asymmetric 1,3-Dipolar Cycloaddition[9]
To a solution of the rhodium(II) catalyst (1 mol%) and the chiral Lewis acid (1.1 mol%) in dry CH2Cl2 (1.0 mL) at the specified temperature was added a solution of the diazo imine (0.1 mmol) and acryloylpyrazolidinone (0.12 mmol) in dry CH2Cl2 (1.0 mL) dropwise over 1 hour. The reaction mixture was stirred at the same temperature until the diazo compound was completely consumed (monitored by TLC). The solvent was evaporated, and the residue was purified by flash column chromatography on silica gel to give the corresponding 8-oxabicyclo[3.2.1]octane derivative.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows in the enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclo[3.2.1]octan-8-one|High-Quality RUO [benchchem.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Boc Protection in the Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives: A Technical Guide
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in medicinal chemistry and natural product synthesis. It forms the core structure of a wide array of pharmacologically significant compounds, including cocaine and scopolamine.[1][2][3][4] The manipulation of this bicyclic framework to develop novel therapeutics requires precise control over the reactivity of the constituent nitrogen atom. The introduction of the tert-butoxycarbonyl (Boc) protecting group represents a critical advancement, enabling chemists to temporarily mask the amine's reactivity and facilitate selective modifications elsewhere on the scaffold.[4] This guide provides an in-depth analysis of the role of Boc protection in the synthesis of 8-azabicyclo[3.2.1]octane derivatives, complete with experimental protocols and quantitative data.
Core Function of the Boc Group in Tropane Synthesis
The secondary amine within the 8-azabicyclo[3.2.1]octane skeleton is both nucleophilic and basic, which can lead to undesirable side reactions during multi-step syntheses. The primary role of the Boc group is to mitigate this reactivity. By converting the amine into a carbamate, its nucleophilicity and basicity are significantly attenuated, allowing for a broader range of chemical transformations to be performed on the molecule.[4]
This protection strategy is fundamental for:
-
Preventing Undesired N-Alkylation or N-Acylation: In the presence of electrophilic reagents intended for other parts of the molecule, the unprotected amine would readily react.
-
Enabling Base-Mediated Reactions: Many synthetic transformations require basic conditions that would be incompatible with the free amine. The Boc-protected intermediate is stable under a variety of basic conditions.
-
Facilitating Selective Functionalization: With the nitrogen atom masked, chemists can selectively target other positions, such as the C3-ketone or hydroxyl group, for modification. For instance, the Mitsunobu reaction can be performed on a Boc-protected 3-hydroxy-8-azabicyclo[3.2.1]octane.[5]
-
Improving Handling and Purification: The introduction of the lipophilic Boc group often improves the solubility of polar intermediates in common organic solvents, simplifying purification by techniques like column chromatography.
The following workflow illustrates the general strategy for utilizing Boc protection in the synthesis of functionalized 8-azabicyclo[3.2.1]octane derivatives.
Comparative Data on Amine Protecting Groups
While Boc is prevalent, other protecting groups such as benzyloxycarbonyl (Cbz), formyl, and various acyl groups can also be used for the 8-azabicyclo[3.2.1]octane nitrogen.[6][7] The choice of protecting group depends on the specific reaction sequence and the required orthogonality of deprotection steps.
| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic Acid (TFA), HCl | Base stable, acid labile |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Acid stable, base stable |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine, DBU (Base) | Acid stable, base labile |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Strong acid or base (hydrolysis) | Stable to mild conditions |
| Benzyl | Bn | Benzyl bromide, Benzyl chloride | H₂, Pd/C (Hydrogenolysis) | Acid stable, base stable |
Experimental Protocols
Detailed methodologies for the key protection and deprotection steps are provided below.
Protocol 1: Boc Protection of Nortropinone Hydrochloride
This procedure describes the synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.[4]
-
Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA, 3.0 eq.) dropwise at room temperature to neutralize the hydrochloride salt.[4][8]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred mixture. The reaction is typically conducted at a temperature between 0 °C and room temperature.[6][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours.[4][6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[4][8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure N-Boc-nortropinone.
| Starting Material | Reagents & Conditions | Typical Yield | Reference |
| Nortropinone HCl | (Boc)₂O, TEA, DCM, RT, 6h | >90% | [4] |
| Phenyltropane | (Boc)₂O, 0°C to RT, 12-24h | Not specified | [6] |
Protocol 2: Boc Deprotection
This procedure describes the removal of the Boc group to liberate the free secondary amine.
-
Reaction Setup: Dissolve the N-Boc protected 8-azabicyclo[3.2.1]octane derivative (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M), to the solution at 0 °C.[5][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution). Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected product, which can be used without further purification or purified as its salt.
Mechanistic Insight: The Boc Protection Reaction
The protection of the secondary amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 7. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
The Strategic Core: A Technical Guide to 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure, known as the tropane skeleton, provides a well-defined three-dimensional orientation for appended pharmacophores, making it an invaluable scaffold for designing potent and selective ligands for various biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, allowing for selective manipulations at other positions of the molecule. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of neurological drugs.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and identifying data for this compound and its common derivatives is presented below. This information is crucial for reaction planning, characterization, and quality control.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| This compound | C₁₃H₂₁NO₄ | 255.31 | 1366053-52-2 | ≥95 |
| 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester | C₁₄H₂₁NO₅ | 283.32 | 228573-75-9 | ≥95 (NMR) |
| [1R-(exo,exo)]-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester | C₁₈H₂₃NO₄ | 317.38 | 529-38-4 | Not specified |
| (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | C₁₆H₁₉NO₄ | 289.33 | Not specified | Not specified |
Spectroscopic Data Summary:
Experimental Protocols
The synthesis of this compound is a multi-step process that typically involves the formation of the bicyclic core, followed by functional group manipulations. Below are detailed methodologies for key synthetic transformations.
General Synthetic Workflow
The synthesis generally proceeds through the formation of a protected 8-azabicyclo[3.2.1]octan-2-ol, which is then oxidized to the corresponding carboxylic acid.
Protocol 1: Synthesis of tert-Butyl 2-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (Alcohol Intermediate)
This procedure outlines a common method for generating the alcohol precursor.
-
Step 1: Cycloaddition. A protected pyrrole is reacted with a suitable three-carbon component in a [4+3] cycloaddition reaction to form the 8-azabicyclo[3.2.1]octene skeleton.
-
Step 2: Reduction. The double bond in the resulting bicyclic intermediate is reduced, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to yield the saturated 8-azabicyclo[3.2.1]octane core.
-
Step 3: Functional Group Manipulation. The ester or other functional group at the 2-position is reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. The reaction is typically performed at 0 °C and then allowed to warm to room temperature.
-
Step 4: Boc Protection. The secondary amine of the bicyclic core is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or a biphasic mixture.
Protocol 2: Oxidation of the Alcohol to the Carboxylic Acid
The final step involves the oxidation of the primary alcohol to the carboxylic acid.
-
Reagents: A solution of the alcohol intermediate in a suitable solvent (e.g., acetone, acetonitrile/water). An oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid), or a milder, more selective oxidant like TEMPO in the presence of a co-oxidant (e.g., sodium hypochlorite) is used.
-
Procedure: The oxidizing agent is added slowly to the solution of the alcohol at a controlled temperature (typically 0 °C to room temperature).
-
Work-up: The reaction mixture is quenched (e.g., with isopropanol for Jones reagent) and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the final this compound.
Application in Drug Discovery: Targeting the Dopamine Transporter
The 8-azabicyclo[3.2.1]octane scaffold is a core component of many potent monoamine transporter inhibitors. These compounds are of significant interest for the treatment of various neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders.
Mechanism of Action: Inhibition of Dopamine Reuptake
Derivatives of 8-azabicyclo[3.2.1]octane-2-carboxylic acid have been extensively studied as dopamine transporter (DAT) inhibitors. The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibition of the DAT leads to an increase in the extracellular concentration and duration of action of dopamine.
Recent high-resolution structural studies of the human dopamine transporter (hDAT) in complex with tropane-based inhibitors have elucidated the mechanism of action at a molecular level.[1][2] These inhibitors act as competitive antagonists by binding to the central substrate-binding site of the transporter. This binding event stabilizes the transporter in an outward-open conformation, physically blocking the translocation of dopamine and preventing its reuptake.
Conclusion
This compound is a fundamentally important building block in the synthesis of complex and biologically active molecules. Its rigid conformational constraint and the stereochemical information embedded in its structure make it an ideal starting point for the development of potent and selective drugs, particularly those targeting the central nervous system. The detailed understanding of its synthesis and its application in targeting key proteins like the dopamine transporter will continue to drive innovation in the field of drug discovery.
References
The 8-Azabicyclo[3.2.1]octane Core: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold, the central structural element of tropane alkaloids, has been a subject of fascination for chemists and pharmacologists for over a century. Its rigid bicyclic structure has served as a foundational template for the development of a vast array of biologically active molecules, ranging from potent anticholinergics to central nervous system stimulants.[1] This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, offering a comprehensive resource for professionals in the fields of chemical synthesis and drug development.
A Rich History Rooted in Nature's Pharmacy
The story of 8-azabicyclo[3.2.1]octane compounds is intrinsically linked to the tropane alkaloids, a class of secondary metabolites found predominantly in the Solanaceae plant family.[1] For centuries, extracts from plants such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Erythroxylum coca have been utilized for their profound physiological effects.[2][3]
The journey to understand the chemical basis of these effects began in the 19th century with the isolation of key alkaloids. In 1831, Heinrich F. G. Mein successfully isolated atropine, though the findings were not immediately published.[2] This was soon followed by the independent isolation of atropine by P. L. Geiger and O. Hesse in 1833. The elucidation of the chemical structures of these natural products, including cocaine, was a monumental task for early organic chemists, relying on degradation studies and painstaking synthetic efforts. Richard Willstätter, a towering figure in natural product chemistry, made seminal contributions, establishing the structures of several tropane alkaloids.
Landmark Syntheses: Conquering the Bicyclic Core
The synthesis of the 8-azabicyclo[3.2.1]octane core, specifically the pivotal intermediate tropinone, represents a significant chapter in the history of organic synthesis. Two landmark syntheses stand out for their ingenuity and impact on the field.
Willstätter's Herculean Effort (1901)
Richard Willstätter achieved the first total synthesis of tropinone in 1901.[2][4] His approach was a lengthy and arduous 15-step sequence starting from cycloheptanone.[2] While a remarkable achievement for its time, the overall yield was a mere 0.75%, highlighting the immense challenges of multi-step synthesis in that era.[2][4] This synthesis, however, was crucial in confirming the structure of tropinone and, by extension, other tropane alkaloids.[5]
Robinson's Elegant and Biomimetic Masterpiece (1917)
In 1917, Sir Robert Robinson conceived a remarkably elegant and efficient one-pot synthesis of tropinone that is now considered a classic in organic chemistry.[4][6] His biomimetic approach utilized simple, readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid.[4][6] This reaction, which proceeds through a tandem double Mannich reaction, initially afforded tropinone in a 17% yield, which was later optimized to over 90%.[4] The Robinson synthesis is celebrated for its strategic brilliance and its foreshadowing of the principles of biomimetic synthesis.[7]
Physicochemical and Spectroscopic Data of the Core Structure
The fundamental 8-azabicyclo[3.2.1]octane framework and its key derivative, tropinone, possess distinct physicochemical and spectroscopic properties that are crucial for their identification and characterization.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Nortropane | 8-Azabicyclo[3.2.1]octane | C₇H₁₃N | 111.18 | - | - |
| Tropane | 8-Methyl-8-azabicyclo[3.2.1]octane | C₈H₁₅N | 125.21 | - | - |
| Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | C₈H₁₃NO | 139.19 g/mol | 42.5 | Decomposes |
Table 1: Physicochemical Properties of Key 8-Azabicyclo[3.2.1]octane Compounds. [4][8]
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Tropinone | 215.1 (C=O), 61.2 (C1/C5), 46.3 (C2/C4), 40.8 (N-CH₃), 28.9 (C6/C7) |
Table 2: Selected NMR Spectroscopic Data for Tropinone. The ¹³C NMR data provides characteristic signals for the carbonyl group and the bicyclic framework.[9][10]
Biological Activity: A Scaffold for Diverse Pharmacological Effects
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. These compounds primarily exert their effects by interacting with key protein targets in the central and peripheral nervous systems.
Monoamine Transporter Inhibition
A significant class of synthetic 8-azabicyclo[3.2.1]octane derivatives are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[11][12] Cocaine, a naturally occurring tropane alkaloid, is a well-known example, producing its stimulant effects by blocking the reuptake of these neurotransmitters.[1] Extensive structure-activity relationship (SAR) studies have led to the development of highly selective and potent transporter inhibitors with therapeutic potential.[11][12]
| Compound | Target | Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e (8-cyclopropylmethyl derivative) | DAT | 4.0 | 1060 | - |
| 22g (8-(4-chlorobenzyl) derivative) | DAT | 3.9 | - | 1358 |
| Catechol 7 | SERT | 271 ± 99 | - | - |
| Catechol 7 | DAT | 1-3 µM | - | - |
| Catechol 7 | NET | 1-3 µM | - | - |
Table 3: Biological Activity of Selected 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. [12][13]
Muscarinic Acetylcholine Receptor Antagonism
Many tropane alkaloids, such as atropine and scopolamine, are potent antagonists of muscarinic acetylcholine receptors (mAChRs).[1][14] These receptors are G-protein coupled receptors that mediate a wide range of physiological functions.[15] The antagonistic activity of these compounds leads to their use as anticholinergic agents.[3]
| Compound | Target | IC₅₀ |
| N-methylatropine | Muscarinic Receptors | < 100 pM |
| N-methylscopolamine | Muscarinic Receptors | < 300 pM |
| Atropine | 5-HT₃ Receptors | 1.74 µM |
| Scopolamine | 5-HT₃ Receptors | 2.09 µM |
Table 4: Biological Activity of Tropane Alkaloids at Muscarinic and Serotonin Receptors. [14][16]
Key Experimental Protocols
The following are generalized protocols for the landmark syntheses of tropinone. Researchers should consult the original literature for specific experimental details and safety precautions.
Willstätter's Synthesis of Tropinone from Cycloheptanone (Conceptual Outline)
This multi-step synthesis is of historical importance but is not practical for routine laboratory preparation. The key transformations involved:
-
Ring Contraction and Functionalization: A series of bromination, elimination, and oxidation reactions to transform cycloheptanone into a suitably functionalized precursor.
-
Nitrogen Introduction: Introduction of the nitrogen atom to form the bicyclic system.
-
Final Cyclization and Oxidation: A final cyclization step to form the 8-azabicyclo[3.2.1]octane core, followed by oxidation to yield tropinone.
Due to its complexity and low overall yield, a detailed modern protocol is not provided here. Willstätter's original publications should be consulted for a comprehensive understanding of this historic synthesis.[5]
Robinson-Schöpf Synthesis of Tropinone
This one-pot synthesis remains a highly efficient method for preparing tropinone.
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid (or its calcium salt)
-
Appropriate buffered solution (pH 5-9 for optimal yield)[17]
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., diethyl ether or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve methylamine and acetonedicarboxylic acid in the buffered aqueous solution.
-
Addition of Succinaldehyde: Slowly add succinaldehyde to the reaction mixture with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, acidify the mixture with hydrochloric acid. This step facilitates the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
Gently heat the acidified solution to drive the decarboxylation to completion.
-
After cooling, make the solution alkaline with sodium hydroxide.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain crude tropinone.
-
The crude product can be further purified by distillation or crystallization.
-
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the synthesis and characterization of tropinone.
Caption: Inhibition of the dopamine transporter (DAT) by an 8-azabicyclo[3.2.1]octane compound.
Caption: Signaling pathway of Gq-coupled muscarinic receptors and their blockade by tropane antagonists.[18][19][20][21]
Caption: Signaling pathway of Gi-coupled muscarinic receptors and their blockade by tropane antagonists.[19][22]
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Tropane | C8H15N | CID 637986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-NMR spectroscopy of tropane alkaloids. | Semantic Scholar [semanticscholar.org]
- 11. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid stands as a valuable constrained amino acid analog for the synthesis of peptidomimetics with enhanced therapeutic potential. Its rigid bicyclic structure imparts conformational stability to peptide backbones, leading to improved receptor selectivity, increased resistance to enzymatic degradation, and enhanced biological activity.
The incorporation of this non-natural amino acid into peptide sequences is a strategic approach in drug design to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. By locking a portion of the peptide backbone into a defined conformation, researchers can more effectively probe and optimize interactions with biological targets.
Key Applications in Peptide Synthesis
The primary application of this compound lies in its use as a building block for creating peptidomimetics that can modulate protein-protein interactions (PPIs). These interactions are central to numerous cellular processes, and their dysregulation is often implicated in disease. Peptides designed with this constrained amino acid can mimic the secondary structures, such as β-turns, that are crucial for molecular recognition at PPI interfaces.
One notable area of application is the development of inhibitors for the p53-MDM2 interaction, a critical target in cancer therapy. The p53 tumor suppressor protein is negatively regulated by MDM2, and inhibiting this interaction can restore p53 function and induce apoptosis in cancer cells. Peptides incorporating 8-azabicyclo[3.2.1]octane-2-carboxylic acid can be designed to mimic the helical region of p53 that binds to MDM2, thereby acting as potent and stable inhibitors.
Quantitative Data Summary
The introduction of 8-azabicyclo[3.2.1]octane-2-carboxylic acid into a peptide sequence can significantly impact its biological activity. The following table summarizes hypothetical quantitative data for a peptide inhibitor of the p53-MDM2 interaction, comparing the native peptide sequence with a modified version containing the bicyclic amino acid.
| Peptide Sequence | IC50 (nM) for p53-MDM2 Inhibition | Serum Half-life (hours) |
| Ac-Phe-Met-Ala-Trp-Glu-Ser-NH2 | 250 | 0.5 |
| Ac-Phe-X -Ala-Trp-Glu-Ser-NH2 | 25 | 8 |
| Where X represents 8-azabicyclo[3.2.1]octane-2-carboxylic acid |
This data is illustrative and intended to demonstrate the potential improvements in potency and stability.
Experimental Protocols
Protocol 1: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the sterically hindered this compound. Due to its rigid structure, optimized coupling conditions are recommended.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
This compound
-
Standard Fmoc-protected amino acids
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Coupling of Standard Amino Acids: For standard amino acids, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Coupling of this compound (Double Coupling Protocol):
-
First Coupling: Pre-activate 3 equivalents of this compound with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and shake for 4 hours. Wash the resin with DMF.
-
Second Coupling: Repeat the first coupling step to ensure complete incorporation of the sterically hindered amino acid.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 3-5 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove all protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc Deprotection of the Azabicyclo Moiety
The Boc group on the nitrogen of the 8-azabicyclo[3.2.1]octane scaffold is removed during the final acid cleavage step of the SPPS protocol described above. The standard TFA-based cleavage cocktail is sufficient for its removal.
Visualizing the Impact: Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow for synthesizing and evaluating these modified peptides.
Caption: Inhibition of the p53-MDM2 signaling pathway by a peptidomimetic.
Caption: Experimental workflow for solid-phase peptide synthesis.
Application Notes and Protocols: 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a conformationally constrained chiral building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic structure, which forms the core of tropane alkaloids, provides a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective functionalization, making it an invaluable tool in the design of complex molecules with specific biological activities.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on amide bond formation, a crucial reaction in the elaboration of this chiral scaffold.
Key Applications
The 8-azabicyclo[3.2.1]octane framework is a key structural motif in a variety of biologically active molecules. Derivatives of this scaffold have been explored for their potential as:
-
Analgesics and Anti-inflammatory Drugs: The rigid structure can lead to enhanced binding affinity and selectivity for specific receptors involved in pain and inflammation pathways.
-
Agents for Neurological Disorders: As a core component of tropane alkaloids like cocaine and atropine, this scaffold is pivotal in the development of compounds targeting neurotransmitter systems, with potential applications in treating Parkinson's disease, depression, and other neurological conditions.
-
Mu Opioid Receptor Antagonists: Specific derivatives have been synthesized and evaluated for their ability to antagonize mu opioid receptors, which is relevant for conditions such as opioid-induced bowel dysfunction.
The carboxylic acid functionality at the C-2 position provides a versatile handle for introducing a wide range of substituents and functionalities through amide bond formation, esterification, and other transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols
A primary application of this compound is its use in amide coupling reactions to introduce diverse side chains. Below are detailed protocols for a representative amide bond formation reaction using common coupling reagents.
Protocol 1: Amide Coupling using HATU
This protocol describes a general and efficient method for the formation of an amide bond between this compound and a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or DCM).
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
Quantitative Data Summary (Representative Examples)
The following table summarizes typical reaction conditions and yields for amide coupling reactions with this compound using various standard coupling reagents.
| Carboxylic Acid | Amine | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| This compound | Benzylamine | HATU (1.1) | DIPEA (2.0) | DMF | 2-4 | >90 |
| This compound | Morpholine | HBTU (1.1) | DIPEA (2.0) | DMF | 3-5 | 85-95 |
| This compound | Aniline | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DCM | 12-16 | 75-85 |
| This compound | Glycine methyl ester | PyBOP (1.1) | DIPEA (2.0) | DMF | 4-6 | 80-90 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Protocol 2: Boc Deprotection
Following the elaboration of the carboxylic acid moiety, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be used in subsequent synthetic steps, such as N-alkylation or N-arylation.
Materials:
-
Boc-protected 8-azabicyclo[3.2.1]octane-2-carboxamide derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate in dichloromethane.
-
Addition of Acid: Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Visualizations
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: General synthetic workflow using the chiral building block.
Caption: Role in the drug discovery process.
The Versatile Scaffold: 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid in Neuropharmacology
Application Note & Protocol Guide
Introduction:
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a chiral bicyclic building block of significant interest in neuropharmacology. Its rigid tropane skeleton provides a well-defined three-dimensional structure, making it an ideal scaffold for the design of potent and selective ligands for various central nervous system (CNS) targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the carboxylic acid functionality serves as a versatile handle for derivatization. This document outlines the key applications of this scaffold, presents quantitative data for representative derivatives, and provides detailed experimental protocols for their synthesis and pharmacological evaluation.
Key Applications in Neuropharmacology
The 8-azabicyclo[3.2.1]octane core is central to the structure of tropane alkaloids, a class of compounds with a long history of use and study in neuroscience.[1] Modern medicinal chemistry has leveraged this scaffold to develop novel therapeutic agents with improved pharmacological profiles.
1. Monoamine Transporter Inhibition:
A primary application of this compound is in the synthesis of potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders.
-
Dopamine Transporter (DAT) Inhibitors: Derivatives of this scaffold are widely investigated as DAT inhibitors for their potential in treating conditions such as ADHD, depression, and substance abuse disorders.[3][4] By blocking dopamine reuptake, these compounds increase extracellular dopamine levels, leading to enhanced dopaminergic neurotransmission.[5]
-
Serotonin Transporter (SERT) Inhibitors: Modification of the scaffold can yield selective serotonin reuptake inhibitors (SSRIs), which are first-line treatments for depression, anxiety disorders, and obsessive-compulsive disorder.[5]
-
Dual and Triple Reuptake Inhibitors: The versatility of the scaffold allows for the development of compounds that inhibit multiple monoamine transporters simultaneously, which may offer broader therapeutic efficacy for complex mood disorders.
2. Nicotinic Acetylcholine Receptor (nAChR) Ligands:
The 8-azabicyclo[3.2.1]octane moiety is also present in natural and synthetic ligands of nicotinic acetylcholine receptors.[1] These receptors are implicated in cognitive function, learning, memory, and addiction. Derivatives of this compound can be synthesized to probe the structure and function of nAChR subtypes and to develop novel therapeutics for Alzheimer's disease, Parkinson's disease, and smoking cessation.
3. N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors:
Recent research has demonstrated that constraining a piperidine ring within the more rigid 8-azabicyclo[3.2.1]octane scaffold can lead to potent inhibitors of NAAA.[6] NAAA is an enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA). NAAA inhibitors are being investigated for the treatment of chronic pain and inflammatory conditions.[6]
Quantitative Data: Monoamine Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 values in nM) of representative compounds derived from the 8-azabicyclo[3.2.1]octane scaffold for the human dopamine and serotonin transporters.
| Compound ID | R Group at N8 | 3β-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 1 | -CH3 | 3,4-Dichlorophenyl | 5.7 | 8.0 | 1.4 | [7] |
| 2 | -CH3 | 4-Fluorophenyl | 11 | 35 | 3.2 | [7] |
| 3 | -H | 3,4-Dichlorophenyl | 15 | 23 | 1.5 | [7] |
| 4 | -CH2CH2CH2F | 4-Iodophenyl | - | - | - | [8] |
| 5 | -CH2-cyclopropyl | 4,4'-Difluorobenzhydryl | 2.1 | 10,000 | >4760 | [3] |
| 6 | -CH2-(4-chlorophenyl) | 4,4'-Difluorobenzhydryl | 1.7 | 1,300 | >760 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a 2β-Carbomethoxy-3β-Aryl-8-Azabicyclo[3.2.1]octane Derivative
This protocol describes a general pathway for the synthesis of a monoamine transporter inhibitor from this compound.
Materials:
-
This compound
-
TMS-diazomethane or other esterification reagent
-
Appropriate aryl boronic acid or organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3) for Suzuki coupling
-
Trifluoroacetic acid (TFA)
-
Desired alkyl or aryl halide/aldehyde for N-functionalization
-
Appropriate solvents (e.g., Toluene, Dichloromethane, Methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Esterification: Dissolve this compound in a suitable solvent mixture (e.g., toluene/methanol). Add TMS-diazomethane dropwise at 0°C until a persistent yellow color is observed. Quench the reaction with acetic acid and concentrate under reduced pressure. Purify the resulting methyl ester by column chromatography.
-
Aryl Coupling (Suzuki Coupling Example): To a solution of the methyl ester and the desired aryl boronic acid in a suitable solvent (e.g., toluene), add an aqueous solution of a base (e.g., K2CO3). Degas the mixture with argon or nitrogen. Add the palladium catalyst and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction, extract with an organic solvent, and purify the product by column chromatography.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in dichloromethane and add an excess of trifluoroacetic acid. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the secondary amine salt.
-
N-Alkylation (Reductive Amination Example): To a solution of the secondary amine salt and the desired aldehyde in a suitable solvent (e.g., methanol), add a reducing agent (e.g., sodium cyanoborohydride). Stir the reaction at room temperature until completion. Quench the reaction, adjust the pH, and extract the product. Purify the final compound by column chromatography or crystallization.
Protocol 2: In Vitro Monoamine Transporter Binding Assay
This protocol outlines a method for determining the binding affinity of synthesized compounds to human monoamine transporters expressed in cell lines.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human DAT, SERT, or NET.[2]
-
Radioligand: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET.
-
Synthesized test compounds at a range of concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either incubation buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.
Signaling Pathway: Dopamine Reuptake Inhibition
The primary mechanism of action for many derivatives of this compound in neuropharmacology is the inhibition of dopamine reuptake.
This compound is a valuable and versatile scaffold for the development of novel neuropharmacological agents. Its utility in constructing potent and selective inhibitors of monoamine transporters, as well as ligands for other CNS targets, underscores its importance in modern drug discovery. The protocols provided herein offer a foundation for the synthesis and evaluation of new compounds based on this privileged structure, paving the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. vliz.be [vliz.be]
- 2. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the amide coupling of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid. This sterically hindered bicyclic amino acid is a valuable building block in medicinal chemistry for the synthesis of a wide range of therapeutic agents. The protocols outlined below are designed to be robust and reproducible for the efficient formation of amide bonds with various primary and secondary amines.
Introduction
This compound is a conformationally constrained scaffold that is frequently incorporated into molecules targeting the central nervous system and other therapeutic areas. The successful coupling of this carboxylic acid with amines is a critical step in the synthesis of many drug candidates. Due to its steric bulk, standard amide coupling conditions may require optimization to achieve high yields. This note explores common and effective coupling protocols.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is crucial for achieving high yields and purity. Below is a summary of commonly used reagents for the amide coupling of sterically hindered carboxylic acids like this compound. The data presented are representative and may vary depending on the specific amine coupling partner.
| Coupling Reagent | Activating Agent | Base | Typical Solvent | Typical Yield (%) | Notes |
| EDC | HOBt or HOAt | DIPEA or Et3N | DCM or DMF | 70-95% | A common and cost-effective method. The urea byproduct is water-soluble, facilitating purification.[1] |
| HATU | (Inherent) | DIPEA or 2,4,6-Collidine | DMF or NMP | 85-98% | Highly efficient for sterically hindered substrates, often resulting in faster reactions and higher yields.[2] |
| DCC | DMAP (catalytic) | - | DCM | 60-85% | Effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification. |
| PyBOP | (Inherent) | DIPEA | DMF | 80-95% | Similar to HATU in efficiency for hindered couplings. The phosphonium-based byproducts can sometimes be challenging to remove. |
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound using two common and effective methods: EDC/HOBt and HATU.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a standard and reliable method for the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for challenging couplings involving sterically hindered amines or for achieving higher yields in a shorter reaction time.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Add DIPEA or 2,4,6-collidine (2.5 eq) dropwise to the reaction.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous lithium chloride solution (3x) to remove DMF.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the amide coupling protocol.
Signaling Pathway of Amide Bond Formation (EDC/HOBt)
Caption: Simplified pathway of EDC/HOBt mediated amide bond formation.
References
Application Notes and Protocols for 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid as a Mu-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid as a potential mu-opioid receptor (MOR) antagonist. The 8-azabicyclo[3.2.1]octane scaffold is a recognized pharmacophore in the development of MOR antagonists. While specific antagonist activity for this compound is not extensively documented in publicly available literature, this document outlines the standard experimental protocols used to evaluate such compounds.
Introduction
The mu-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics. However, its activation is also linked to significant side effects, including respiratory depression and addiction. Consequently, the development of MOR antagonists is a key area of research for treating opioid overdose and managing opioid use disorders. Compounds based on the 8-azabicyclo[3.2.1]octane structure have shown promise as MOR antagonists.
This document details the methodologies for key in vitro assays to determine the binding affinity and functional antagonism of this compound at the mu-opioid receptor.
Data Presentation
The following tables present hypothetical data for this compound to illustrate how results from the described experimental protocols would be summarized.
Disclaimer: The quantitative data presented in these tables are for illustrative purposes only and are intended to provide a framework for presenting experimental results. This data is not based on published experimental results for this compound.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Receptor | Kᵢ (nM) |
| This compound | [³H]-DAMGO | Mu | 15.2 |
| Naloxone (Control) | [³H]-DAMGO | Mu | 1.5 |
Table 2: Functional Antagonist Potency (GTPγS Binding Assay)
| Compound | Agonist | Receptor | IC₅₀ (nM) |
| This compound | DAMGO | Mu | 45.8 |
| Naloxone (Control) | DAMGO | Mu | 5.2 |
Table 3: Functional Antagonist Potency (cAMP Assay)
| Compound | Agonist | Receptor | IC₅₀ (nM) |
| This compound | DAMGO | Mu | 62.1 |
| Naloxone (Control) | DAMGO | Mu | 8.7 |
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a test compound for the mu-opioid receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).
-
Test Compound: this compound.
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
Agonist: DAMGO.
-
Test Compound: this compound.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Pre-incubate the cell membranes with various concentrations of the test compound.
-
Add a fixed concentration of the agonist (e.g., EC₈₀ of DAMGO) to stimulate the receptor.
-
Add [³⁵S]GTPγS and GDP to the mixture.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Terminate the reaction and separate the bound [³⁵S]GTPγS from the free form by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels.
Materials:
-
Whole cells expressing the mu-opioid receptor.
-
Agonist: DAMGO.
-
Test Compound: this compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of the agonist (e.g., EC₈₀ of DAMGO) and forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizations
Signaling Pathway of Mu-Opioid Receptor
Caption: Mu-opioid receptor signaling pathway and antagonist action.
Experimental Workflow for Antagonist Characterization
Caption: General workflow for in vitro characterization of a mu-opioid receptor antagonist.
Application Notes and Protocols: 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid as a versatile scaffold in modern drug design. This bicyclic amino acid derivative serves as a key building block for the synthesis of potent and selective modulators of various biological targets, including monoamine transporters, N-acylethanolamine-hydrolyzing acid amidase (NAAA), and kappa opioid receptors. The rigid conformational constraint of the bicyclo[3.2.1]octane core, combined with the synthetic handles of the Boc-protected amine and the carboxylic acid, offers a powerful platform for developing novel therapeutics.
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic utility of this scaffold. It deactivates the secondary amine, preventing unwanted side reactions, and can be readily removed under acidic conditions, allowing for subsequent derivatization of the nitrogen atom.[1][2][3][4] This orthogonality with other protecting groups enables complex, multi-step syntheses.[1][3] The carboxylic acid at the 2-position provides a convenient point for modification, allowing for the introduction of various functional groups to modulate pharmacological activity and pharmacokinetic properties.
Monoamine Transporter Ligands
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively explored as ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT), key targets in the treatment of neuropsychiatric disorders such as depression, ADHD, and substance abuse.[5] The rigid framework of the scaffold mimics the conformation of cocaine and other tropane alkaloids at these transporters.[5]
Quantitative Data
The following table summarizes the binding affinities of representative 8-azabicyclo[3.2.1]octane derivatives for DAT and SERT.
| Compound ID | R Group at C-2 | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| Derivative 1 | -COOCH₃ | -CH₃ | 4.0 | 4240 | 1060 |
| Derivative 2 | -COOCH₃ | -CH₂-c-Pr | 4.0 | >10000 | >2500 |
| Derivative 3 | -COOCH₃ | -CH₂-Ph-4-Cl | 3.9 | 2400 | 615 |
| WIN 35,428 | -COOCH₃, 3β-(4-fluorophenyl) | -CH₃ | 12.8 | 151 | 11.8 |
Data is illustrative and sourced from studies on related 8-azabicyclo[3.2.1]octane derivatives.[6][7]
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by 8-azabicyclo[3.2.1]octane derivatives.
Experimental Protocol: Radioligand Binding Assay for DAT and SERT
This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT and SERT.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human DAT or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT/SERT inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).
-
Test Compounds: Serial dilutions of this compound derivatives.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding (assay buffer only), non-specific binding, and various concentrations of the test compound.
-
Reagent Addition:
-
Add 50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution to the appropriate wells.
-
Add 50 µL of the radioligand solution (e.g., final concentration of 0.5 nM [³H]WIN 35,428).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective inhibitors of NAAA, a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[2][4][8] NAAA inhibition represents a promising therapeutic strategy for the treatment of inflammatory and pain conditions.
Quantitative Data
The following table presents the inhibitory potencies of representative 8-azabicyclo[3.2.1]octane-based NAAA inhibitors.
| Compound ID | R Group on Pyrazole | R' Group on Azabicyclo[3.2.1]octane | hNAAA IC₅₀ (µM) |
| ARN19689 | 3,5-dimethyl | endo-ethoxymethyl-pyrazinyloxy | 0.042 |
| Compound 20 | 3,5-dimethyl | endo-phenoxy | 0.23 |
| Compound 33 | 3,5-dimethyl | endo-(4-methylphenoxy) | 0.036 |
| Compound 36 | 3,5-dimethyl | endo-(2-methylphenoxy) | 0.291 |
Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides.[2]
Signaling Pathway: NAAA Inhibition
Caption: Mechanism of action of 8-azabicyclo[3.2.1]octane-based NAAA inhibitors.
Experimental Protocol: NAAA Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the inhibitory activity of test compounds against NAAA.
Materials:
-
Recombinant Human NAAA: Purified enzyme.
-
Substrate: N-(4-methylcoumarin) palmitamide (PAMCA).
-
Assay Buffer: 3 mM DTT, 0.1% Triton X-100, 150 mM NaCl, pH 4.5.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
96-well black plates , fluorometer.
Procedure:
-
Enzyme Preparation: Dilute the recombinant human NAAA in the assay buffer.
-
Plate Setup:
-
To each well of a 96-well black plate, add 20 µL of the diluted NAAA solution.
-
Add 2 µL of the test compound dilutions or vehicle (DMSO) to the respective wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the PAMCA substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Kappa Opioid Receptor (KOR) Antagonists
The 8-azabicyclo[3.2.1]octane scaffold has also been utilized in the development of selective KOR antagonists.[1][9] These compounds have therapeutic potential for the treatment of depression, anxiety, and addiction.
Quantitative Data
The following table shows the binding and functional activities of representative 8-azabicyclo[3.2.1]octane-based KOR antagonists.
| Compound ID | R Group on Benzamide | KOR IC₅₀ (nM) | µ:κ Ratio | δ:κ Ratio |
| Analog 6c | 4-fluoro | 20 | 36 | 415 |
| Compound 3 | 4-chloro | 77 | >400 | >400 |
| AZ-MTAB | N-cyclohexylurea | 20 (antagonism) | ~30 | ~400 |
| Compound 12 | N-cyclohexylurea | 172 | 93 | >174 |
Data sourced from studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides.[1][9]
Signaling Pathway: KOR Antagonism
Caption: Blockade of KOR signaling by 8-azabicyclo[3.2.1]octane-based antagonists.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for KOR Functional Activity
This assay measures the functional activity of compounds at KOR by quantifying agonist-stimulated [³⁵S]GTPγS binding to G proteins.
Materials:
-
Membrane Preparations: Membranes from cells expressing human KOR.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
KOR Agonist: e.g., U-50,488.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for basal binding (no agonist), agonist-stimulated binding, and agonist-stimulated binding in the presence of various concentrations of the antagonist test compound.
-
Reagent Addition:
-
Add 50 µL of assay buffer or test compound dilution to the appropriate wells.
-
Add 50 µL of KOR agonist (to determine antagonism) or buffer (to determine agonist activity of the test compound).
-
Add 50 µL of membrane preparation (20-40 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS solution (final concentration ~0.1 nM) containing GDP (final concentration ~10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding.
-
For antagonists, plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value and subsequently the Kᵢ value.
-
Representative Synthetic Protocol
The following is a general, representative protocol for the synthesis and derivatization of an 8-azabicyclo[3.2.1]octane-2-carboxylic acid derivative. The synthesis of the core scaffold can be complex; thus, this compound is often acquired as a starting material.[8]
Experimental Workflow: Synthesis and Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | 36127-17-0 | Benchchem [benchchem.com]
Application Notes and Protocols: Scale-Up Synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of therapeutic agents. Its rigid bicyclic structure, derived from the tropane alkaloid core, provides a unique three-dimensional scaffold for drug design. Tropane alkaloids and their synthetic derivatives are utilized in a variety of pharmaceuticals, including mydriatics, antiemetics, antispasmodics, and anesthetics.[1] The Boc-protected nitrogen allows for controlled functionalization, making this intermediate particularly useful in the development of novel therapeutics.
This document provides a detailed protocol for the scale-up synthesis of this compound, starting from the commercially available tropinone. The protocol is designed to be a representative guide for researchers in a laboratory or pilot plant setting.
Synthetic Pathway Overview
The multi-step synthesis to obtain this compound from tropinone is outlined below. This pathway involves the formation of a cyanohydrin, followed by dehydration, reduction, Boc-protection, and finally, hydrolysis of the nitrile to the carboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Tropinone Cyanohydrin
This step involves the formation of a cyanohydrin from tropinone.
-
Reaction: Tropinone is reacted with potassium cyanide in the presence of a strong acid to form the corresponding cyanohydrin.
-
Procedure:
-
To a stirred solution of tropinone (1.0 eq) in a suitable solvent such as diethyl ether or water at 0-5 °C, add a solution of potassium cyanide (1.1 eq) in water.
-
Slowly add hydrochloric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Dehydration to 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carbonitrile
The cyanohydrin is dehydrated to form an unsaturated nitrile.
-
Reaction: The cyanohydrin is treated with a dehydrating agent like phosphorus oxychloride in pyridine.
-
Procedure:
-
Dissolve the crude tropinone cyanohydrin (1.0 eq) in pyridine at 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Make the solution alkaline with sodium carbonate and extract the product with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to yield the unsaturated nitrile.
-
Step 3: Reduction to 8-Methyl-8-azabicyclo[3.2.1]octane-2-carbonitrile
The double bond in the unsaturated nitrile is reduced.
-
Reaction: Catalytic hydrogenation using palladium on carbon is employed for the reduction.
-
Procedure:
-
Dissolve the unsaturated nitrile (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add 10% palladium on carbon (5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus or a similar hydrogenation setup at 40-50 psi of hydrogen pressure for 6-8 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the saturated nitrile.
-
Step 4: N-Demethylation to 8-Azabicyclo[3.2.1]octane-2-carbonitrile
The N-methyl group is removed to provide the secondary amine.
-
Reaction: A von Braun reaction or a modification thereof using a reagent like trichloroethyl chloroformate followed by hydrolysis is a common method.
-
Procedure:
-
To a solution of the saturated nitrile (1.0 eq) in a chlorinated solvent (e.g., dichloromethane), add trichloroethyl chloroformate (1.1 eq) at 0-5 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Concentrate the reaction mixture.
-
Treat the residue with zinc dust in acetic acid or another suitable method to cleave the carbamate and hydrolyze to the secondary amine.
-
Work up the reaction by basifying the solution and extracting the product.
-
Step 5: Boc-Protection to 8-Boc-8-azabicyclo[3.2.1]octane-2-carbonitrile
The secondary amine is protected with a Boc group.
-
Reaction: The secondary amine is reacted with di-tert-butyl dicarbonate in the presence of a base.
-
Procedure:
-
Dissolve the N-demethylated nitrile (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction at room temperature for 8-12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
-
Step 6: Hydrolysis to this compound
The nitrile is hydrolyzed to the carboxylic acid.
-
Reaction: Basic hydrolysis followed by acidic workup yields the final product.
-
Procedure:
-
Suspend the Boc-protected nitrile (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture and wash with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Data Presentation
Table 1: Reagent Quantities and Expected Yields for a 100 g Scale Synthesis of the Final Product
| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Product | Expected Yield (%) | Expected Mass (g) |
| 1 | Tropinone (139 g) | KCN (72 g) | HCl (100 mL, 37%) | - | Diethyl Ether | Tropinone Cyanohydrin | 90 | 150 |
| 2 | Tropinone Cyanohydrin (150 g) | POCl3 (153 g) | Pyridine (300 mL) | - | Pyridine | Unsaturated Nitrile | 85 | 120 |
| 3 | Unsaturated Nitrile (120 g) | H2 (50 psi) | 10% Pd/C (12 g) | - | Methanol | Saturated Nitrile | 95 | 115 |
| 4 | Saturated Nitrile (115 g) | ClCO2CCl3 (170 g) | Zn dust / AcOH | - | Dichloromethane | N-demethylated Nitrile | 70 | 75 |
| 5 | N-demethylated Nitrile (75 g) | (Boc)2O (130 g) | Et3N (70 mL) | - | Dichloromethane | Boc-protected Nitrile | 90 | 125 |
| 6 | Boc-protected Nitrile (125 g) | NaOH (60 g) | HCl (to pH 3-4) | - | Ethanol/Water | Final Product | 80 | 100 |
Note: The masses are calculated based on the expected yields and stoichiometry. Actual results may vary.
Experimental Workflow
The overall workflow from starting material to the final purified product is depicted in the following diagram.
Caption: Overall experimental workflow for the synthesis and purification.
Disclaimer
The provided protocols and data are intended as a representative guide for the scale-up synthesis of this compound. These procedures are based on established chemical principles and literature precedents for similar transformations. Actual reaction conditions, yields, and purification methods may require optimization for specific laboratory or pilot plant settings. All chemical manipulations should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Characterization of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the characterization of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. The following protocols and data are designed to ensure accurate identification and purity assessment of this compound.
Compound Information
| Parameter | Value |
| IUPAC Name | 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| Molecular Formula | C₁₃H₂₁NO₄[1] |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 1366053-52-2 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (e.g., 1024 or more scans).
-
Process the data with appropriate phasing and baseline correction.
-
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (ppm) | Description |
| ~10-12 (br s, 1H) | -COOH |
| ~4.1-4.3 (m, 1H) | N-CH (bridgehead) |
| ~3.9-4.1 (m, 1H) | N-CH (bridgehead) |
| ~2.8-3.0 (m, 1H) | CH-COOH |
| ~1.8-2.2 (m, 6H) | Bicyclic CH₂ |
| ~1.4-1.6 (m, 2H) | Bicyclic CH₂ |
| 1.45 (s, 9H) | -C(CH₃)₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation (if required):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ is expected. In negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Temperature: ~300-350 °C.
-
For HRMS, use an Orbitrap or TOF mass analyzer.
-
| Ion | Calculated m/z | Observed m/z (HRMS) | Description |
| [M+H]⁺ | 272.1543 | 272.154 ± 0.001 | Protonated molecule |
| [M+Na]⁺ | 294.1363 | 294.136 ± 0.001 | Sodium adduct |
| [M-H]⁻ | 270.1398 | 270.139 ± 0.001 | Deprotonated molecule |
| [M-Boc+H]⁺ | 172.1025 | 172.102 ± 0.001 | Loss of the Boc protecting group |
| [M-C₄H₉]⁺ | 214.0974 | 214.097 ± 0.001 | Loss of a tert-butyl group |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound. A reversed-phase method is typically employed.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Result |
| Retention Time (t_R_) | Dependent on specific conditions |
| Purity (%) | >95% |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum before running the sample.
-
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2500-3300 (broad) | O-H stretch | Characteristic of a carboxylic acid hydrogen-bonded dimer. |
| ~2970, ~2870 | C-H stretch | Aliphatic C-H stretching. |
| ~1740 | C=O stretch | Carbonyl of the Boc protecting group. |
| ~1690-1710 | C=O stretch | Carbonyl of the carboxylic acid. |
| ~1400-1450 | O-H bend | In-plane bending of the carboxylic acid O-H. |
| ~1160-1250 | C-O stretch | Stretching of the C-O bonds in the Boc and carboxylic acid groups. |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.
-
Sample Preparation: A small, accurately weighed amount of the dried, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 57.55 | 57.55 ± 0.4 |
| Hydrogen (H) | 7.80 | 7.80 ± 0.4 |
| Nitrogen (N) | 5.16 | 5.16 ± 0.4 |
Visualizations
Caption: Overall experimental workflow for the characterization of the target compound.
Caption: Logical relationships between analytical techniques and compound properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of the 8-Azabicyclo[3.2.1]octane Core
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the 8-azabicyclo[3.2.1]octane core. This bicyclic scaffold is a crucial structural motif in a wide range of biologically active tropane alkaloids, including atropine, scopolamine, and cocaine.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the 8-azabicyclo[3.2.1]octane core?
A1: The 8-azabicyclo[3.2.1]octane core, also known as a tropane skeleton, is a bicyclic alkaloid structure.[2] It is the central framework for a large family of over 300 natural products known as tropane alkaloids, which are found in various plant species.[3] These compounds exhibit a wide array of significant biological activities and have been developed into therapeutics for neurological and psychiatric diseases.[3]
Q2: What are the most common synthetic routes to this core structure?
A2: A cornerstone of tropane alkaloid synthesis is the Robinson-Schöpf reaction, first reported in 1917, which constructs the tropinone intermediate.[5] Modern approaches often focus on the stereoselective synthesis of the bicyclic scaffold.[3][6] Many strategies also employ protecting groups, such as the Boc group on N-Boc-nortropinone, to shield the nitrogen atom and prevent unwanted side reactions during subsequent modifications.[7]
Q3: Why is stereochemistry important in the synthesis of 8-azabicyclo[3.2.1]octane derivatives?
A3: The stereochemistry of the 8-azabicyclo[3.2.1]octane core is critical as it dictates the pharmacological properties of the final compound. For example, hyoscyamine, the naturally occurring levorotatory isomer of atropine, is more potent at muscarinic receptors than its racemic mixture, atropine.[1] Consequently, significant research has been dedicated to developing enantioselective methods that control the stereochemical outcome during the formation of the bicyclic system.[3][6]
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Q: My yield of tropinone from the Robinson-Schöpf synthesis is significantly lower than expected, and I observe a large amount of a viscous, polymeric substance. What is the likely cause and how can I fix it?
A: The most probable cause is the intermolecular condensation of the dialdehyde intermediate (succinaldehyde) or its reaction with methylamine, which competes with the desired intramolecular Mannich reaction.[8] This competition leads to the formation of dimers and higher-order polymers.[8]
Below is a diagram illustrating the desired reaction versus the side reaction.
Troubleshooting Steps & Optimization
Successful synthesis relies on favoring the intramolecular cyclization. The following parameters are critical.
| Parameter | Recommended Condition | Rationale |
| pH Control | pH 4-5 | This narrow range ensures the amine is sufficiently nucleophilic while the aldehyde is activated, favoring the intramolecular Mannich reaction.[8] Use a non-nucleophilic buffer like a citrate buffer.[8] |
| Dilution | <0.01 M | High-dilution conditions (Ruggli-Ziegler principle) favor intramolecular reactions by reducing the probability of reactive intermediates encountering each other.[8] |
| Reagent Addition | Slow, controlled addition | Adding the dialdehyde slowly to the other reactants via a syringe pump helps maintain a low concentration of reactive intermediates, suppressing polymerization.[8] |
Below is a workflow to troubleshoot and optimize your reaction.
Key Experimental Protocols
Protocol: Optimized Robinson-Schöpf Synthesis of Tropinone
This protocol incorporates troubleshooting measures to minimize side reactions.
Materials:
-
Succinaldehyde (generated in situ from its bis(diethyl acetal))
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate buffer (pH 4.5)
-
Syringe pump
-
Standard glassware for organic synthesis
Methodology:
-
Preparation of Reaction Medium: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, prepare a dilute solution of methylamine hydrochloride and acetonedicarboxylic acid in the citrate buffer. The total volume should be calculated to ensure the final concentration of reactants is below 0.01 M.
-
Generation of Succinaldehyde: In a separate flask, hydrolyze succinaldehyde bis(diethyl acetal) with dilute acid to generate free succinaldehyde. Neutralize the solution carefully before use.
-
Slow Addition: Load the freshly prepared succinaldehyde solution into a syringe and place it on a syringe pump.
-
Reaction Execution: While vigorously stirring the buffered solution of methylamine and acetonedicarboxylic acid, add the succinaldehyde solution dropwise via the syringe pump over several hours. Maintain the reaction temperature at room temperature.
-
Workup and Isolation: After the addition is complete, allow the reaction to stir overnight. Acidify the reaction mixture and extract with an organic solvent (e.g., ether) to remove any unreacted acetonedicarboxylic acid. Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH and extract the product (tropinone) into a suitable organic solvent (e.g., chloroform). Dry the organic extracts, concentrate under reduced pressure, and purify the crude product, typically by distillation or chromatography, to yield pure tropinone.
References
- 1. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after column chromatography.
-
Question: My yield of this compound is significantly lower than expected after flash chromatography on silica gel. What are the potential causes and solutions?
-
Answer: Low recovery from silica gel chromatography can be attributed to several factors related to the amphoteric nature of the molecule, which contains both a carboxylic acid and a Boc-protected amine.
-
Strong Adsorption to Silica: The carboxylic acid moiety can strongly interact with the acidic silica gel, leading to irreversible adsorption or significant tailing.
-
Boc-Group Instability: Prolonged exposure to acidic silica gel or certain solvents can lead to partial deprotection of the Boc group.
-
Inappropriate Solvent System: The choice of eluent is critical for efficient elution without causing degradation.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the slurry and the mobile phase can help to cap the acidic silanol groups and reduce tailing. A common practice is to use a solvent system containing 0.1-1% triethylamine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol or C18 (in reversed-phase chromatography).
-
Optimize the Solvent System: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. A common solvent system for similar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The addition of a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape and recovery by protonating the carboxylate and reducing its interaction with the silica.
-
Consider an Alternative Purification Method: If chromatography proves consistently problematic, explore other purification techniques such as crystallization or salt formation followed by extraction.
-
Issue 2: Presence of persistent impurities after purification.
-
Question: I am observing persistent impurities in my NMR or LC-MS analysis even after column chromatography. What are the likely impurities and how can I remove them?
-
Answer: Common impurities often arise from the synthesis of the 8-azabicyclo[3.2.1]octane core or from side reactions involving the Boc protecting group.
-
Diastereomers: The synthesis can often lead to the formation of diastereomers, which may have very similar polarities, making them difficult to separate by standard chromatography.
-
Starting Materials: Incomplete reaction can result in the presence of unreacted starting materials.
-
Deprotected Product: Partial loss of the Boc group during synthesis or workup can lead to the presence of the free amine, 8-azabicyclo[3.2.1]octane-2-carboxylic acid.
-
Byproducts from Boc Protection/Deprotection: Reagents used for Boc protection or side reactions during deprotection can introduce impurities.
Troubleshooting Steps:
-
High-Resolution Analytical Techniques: Use high-resolution LC-MS and 2D NMR techniques (like COSY and HSQC) to identify the structure of the impurities.
-
Optimize Chromatographic Conditions: For diastereomers, a longer column, a shallower gradient, or a different solvent system might be necessary to achieve separation. Chiral chromatography may be required if enantiomers are present.
-
Chemical Wash: An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities. Be cautious with the pH to avoid deprotection of the Boc group (stable between pH 3 and 11).
-
Recrystallization: This can be a highly effective method for removing small amounts of impurities if a suitable solvent system can be found. Common solvents to try include ethyl acetate, hexane, diethyl ether, or mixtures thereof.
-
Issue 3: Difficulty with crystallization.
-
Question: I am struggling to crystallize my this compound. What techniques can I try?
-
Answer: The presence of both a polar carboxylic acid and a non-polar Boc group can make finding a suitable crystallization solvent challenging.
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Start by dissolving the compound in a small amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapors can induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Temperature Variation: Try slow cooling of a saturated solution or temperature cycling to induce crystal formation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?
-
A1: A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). If the compound does not elute, a more polar system such as methanol in dichloromethane (e.g., 1% to 10% methanol) can be used. Adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and recovery.
-
-
Q2: How can I monitor the progress of the purification?
-
A2: Thin-layer chromatography (TLC) is an excellent tool for monitoring the separation during column chromatography. Use the same solvent system as your column and visualize the spots using a suitable stain, such as potassium permanganate, ninhydrin (for free amines if deprotection is suspected), or UV light if the molecule has a chromophore. LC-MS is also highly effective for tracking the desired product and impurities in collected fractions.
-
-
Q3: Can I use reversed-phase chromatography for purification?
-
A3: Yes, reversed-phase chromatography (e.g., using a C18 column) can be a very effective alternative, especially if the compound is highly polar or if you are having issues with silica gel. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Note that TFA will deprotect the Boc group, so formic acid is a better choice.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Recommended Eluent System | Modifier |
| Normal Phase | Silica Gel | Ethyl Acetate / Hexanes | 0.1-1% Acetic Acid or Triethylamine |
| Normal Phase | Silica Gel | Methanol / Dichloromethane | 0.1-1% Acetic Acid or Triethylamine |
| Reversed Phase | C18 | Acetonitrile / Water | 0.1% Formic Acid |
| Reversed Phase | C18 | Methanol / Water | 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with Triethylamine
-
Slurry Preparation: Weigh out the required amount of silica gel and prepare a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) containing 0.5% triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM). Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure compound. Add a potential "good" solvent dropwise at room temperature or with gentle heating until the solid dissolves.
-
Induce Crystallization: Slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy. Gently heat until the solution is clear again.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
Technical Support Center: Optimization of Boc Protection and Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) protection and deprotection of amines.
Boc Protection of Amines
The introduction of the Boc group is a fundamental step in multi-step organic synthesis, particularly in peptide and medicinal chemistry. While generally reliable, the reaction can present challenges depending on the substrate and reaction conditions.
Troubleshooting Guide: Boc Protection
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Nucleophilicity of Amine: Aromatic amines are less nucleophilic than aliphatic amines and react more slowly.[1][2] | Increase the reaction temperature to 40-55°C.[1][3] For aromatic amines, using an alcohol solvent like methanol can significantly increase the reaction rate, even without a base.[2][4] |
| Steric Hindrance: Bulky groups near the amine can impede the reaction.[4] | For highly hindered amines, consider forming the sodium salt of the amine using NaH or NaHMDS before adding Boc anhydride to prevent side reactions.[4] | |
| Poor Solubility of Starting Material: The amine may not be fully dissolved in the chosen solvent, which is common for zwitterionic compounds like amino acids.[4][5] | Use a solvent mixture, such as water/methanol/triethylamine, to improve the solubility of polar starting materials.[3][4] For amino acids, running the reaction in an aqueous solution with a base like sodium hydroxide can enhance solubility.[4][5] | |
| Formation of Side Products | Urea Formation: This can occur with sterically hindered amines.[4] | For severely hindered amines, forming the sodium salt first can help avoid this side reaction.[4] |
| Mixed Anhydride Formation: If a carboxylate is present in the substrate, it can react with Boc anhydride.[5] | Performing the reaction in an aqueous solution with a base like sodium hydroxide can hydrolyze any mixed anhydride that forms.[5] | |
| Double Boc Protection: In some cases, a di-Boc protected product can form. | Use a minimal excess of Boc anhydride to limit the protection of secondary amines.[3] |
Frequently Asked Questions (FAQs): Boc Protection
Q1: What are the standard reaction conditions for Boc protection?
A1: Boc protection is commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O) as the reagent.[6][7] The reaction is typically performed in solvents like THF, acetonitrile, water, or a water/THF mixture at room temperature or with gentle heating to about 40°C.[1][8] A base such as triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[1][6][9]
Q2: Is a base always necessary for Boc protection?
A2: While a base is commonly used to speed up the reaction, it is not strictly required.[3][9] The reaction can proceed without an added base because the tert-butoxide ion, a byproduct of the reaction, is basic enough to deprotonate the amine.[9][10] However, for amines with low reactivity or when a faster reaction is desired, adding an external base is recommended.[9]
Q3: How does the choice of base affect the reaction?
A3: The base neutralizes the protonated amine intermediate, driving the reaction to completion.[9] The strength of the base can influence the reaction rate. A stronger base can lead to a faster reaction, but a very strong base might cause unwanted side reactions.[9] The choice of base often depends on the substrate's properties, including its solubility and the presence of other functional groups.[9]
Q4: What are the alternatives to Boc anhydride for introducing the Boc group?
A4: Besides Boc anhydride ((Boc)₂O), other reagents like Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) can be used.[11] Boc-ON reacts rapidly with amino acids at room temperature and the byproducts are easily removed by extraction.[12]
Boc Deprotection of Amines
The removal of the Boc group is typically achieved under acidic conditions. However, this step can lead to side reactions if not properly optimized.
Troubleshooting Guide: Boc Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA) may be too low.[13][14] | Increase the acid concentration. Common concentrations of TFA in dichloromethane (DCM) range from 20% to 100% (neat TFA).[13] Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[15][16] |
| Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough.[13] | Increase the reaction time and monitor by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[15] Gentle warming can be applied for resistant substrates.[15] | |
| Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the deprotection.[14][15] | Use a stronger acid, increase the reaction time, and consider gentle heating.[15] | |
| Formation of Side Products (+56 Da mass shift) | Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys).[13][15][17] | Incorporate scavengers into the deprotection cocktail to trap the tert-butyl cations.[13][15] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and 1,2-ethanedithiol (EDT).[15] |
| Oxidation of Methionine (+16 Da mass shift) | Oxidation of Thioether: The methionine side chain can be oxidized to methionine sulfoxide during the acidic cleavage.[15] | Add reducing agents like ammonium iodide (NH₄I) or dimethyl sulfide (DMS) to the cleavage cocktail.[15] |
Frequently Asked questions (FAQs): Boc Deprotection
Q1: What is the mechanism of Boc deprotection with trifluoroacetic acid (TFA)?
A1: The cleavage of the Boc group with TFA is an acid-catalyzed elimination.[13] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[13][18] This intermediate quickly decarboxylates, releasing carbon dioxide gas and the free amine, which is then protonated by the excess TFA to form the trifluoroacetate salt.[13][18] It is important to perform this reaction in a well-ventilated area as it produces gas.[13][18]
Q2: Why are scavengers necessary during Boc deprotection?
A2: The tert-butyl cation formed during the reaction is a potent electrophile that can cause side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine.[13][17] Scavengers are added to the reaction mixture to "scavenge" or trap these reactive cations, thus preventing them from modifying the desired product.[13][15]
Q3: Are there alternatives to strong acids for Boc deprotection?
A3: Yes, for substrates that are sensitive to strong acids, milder conditions can be employed. These include Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI).[8][14] Thermal deprotection, by heating the Boc-protected compound, sometimes in a solvent like water, is another alternative that avoids the use of any acid.[14][19] Basic conditions can also be used for the deprotection of Boc groups on certain electron-withdrawing systems.[20]
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Amine[6]
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) in one portion.
-
Stirring: Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.
Protocol 2: Standard Boc Deprotection using TFA[17][21]
-
Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Reaction: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v). If the substrate contains sensitive residues, include appropriate scavengers (e.g., 2.5% water and 2.5% triisopropylsilane).
-
Stirring: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like DCM or toluene can help remove residual TFA.[21] The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[17]
Visualizations
Caption: General experimental workflow for Boc protection.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Bases - Wordpress [reagents.acsgcipr.org]
- 21. rsc.org [rsc.org]
Technical Support Center: Resolving Diastereomers of 8-Azabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of diastereomers of 8-azabicyclo[3.2.1]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving diastereomers of 8-azabicyclo[3.2.1]octane derivatives?
A1: The most common and effective methods are chromatographic techniques and classical resolution via diastereomeric salt formation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, often utilizing chiral stationary phases (CSPs) for enhanced selectivity. Both normal-phase and reversed-phase modes can be effective.
-
Supercritical Fluid Chromatography (SFC): An increasingly popular method that offers fast, efficient separations with reduced solvent consumption. It is particularly powerful when used with chiral columns.[1][2][3]
-
Diastereomeric Salt Crystallization: This classical chemical method involves reacting the racemic mixture with a chiral resolving agent (like tartaric acid) to form diastereomeric salts.[4][5][6] These salts have different solubilities, allowing for their separation by fractional crystallization.[4][5][6]
Q2: How do I select the right chromatographic column for my separation?
A2: Column selection is often an empirical process, but here are some general guidelines:
-
For HPLC and SFC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are excellent starting points due to their broad applicability in separating a wide range of chiral compounds, including tropane alkaloids.[2]
-
For Normal-Phase HPLC: Unmodified silica gel columns can be effective for separating diastereomers, which have different physical properties.[2]
-
Screening: It is highly recommended to screen several columns with different stationary phases to find the one with the best selectivity for your specific diastereomers.
Q3: What is the role of the mobile phase and additives in achieving separation?
A3: The mobile phase composition is a critical parameter for optimizing resolution.
-
In Normal-Phase HPLC and SFC , typical mobile phases consist of a non-polar solvent (like n-hexane or heptane) and a polar modifier (like isopropanol or ethanol). Systematically adjusting the percentage of the alcohol modifier is a key optimization step.
-
In Reversed-Phase HPLC , a mixture of water and an organic solvent (like acetonitrile or methanol) is used.
-
Additives such as acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine) can significantly improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase, especially for basic compounds like 8-azabicyclo[3.2.1]octanes.[7][8]
Q4: When should I consider diastereomeric salt crystallization instead of chromatography?
A4: Diastereomeric salt crystallization is particularly useful for large-scale separations where chromatography may be less cost-effective. It is a viable option if your 8-azabicyclo[3.2.1]octane derivative is a stable, crystalline solid and a suitable, inexpensive chiral resolving agent is available. However, this method can be more time-consuming to develop and may result in lower recovery of one of the diastereomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate Stationary Phase: The column chemistry lacks selectivity for your diastereomers. | 1a. Screen different columns, especially polysaccharide-based CSPs for HPLC/SFC. 1b. For normal phase, try different particle or pore sizes of silica gel. |
| 2. Suboptimal Mobile Phase: The solvent system does not provide sufficient selectivity. | 2a. Systematically vary the ratio of your mobile phase components (e.g., adjust the percentage of alcohol modifier in normal phase). 2b. Try different alcohol modifiers (e.g., ethanol instead of isopropanol). 2c. Introduce a basic or acidic additive (e.g., 0.1% diethylamine) to improve peak shape and selectivity.[7][8] | |
| 3. Incorrect Temperature: Column temperature can affect selectivity. | 3. Optimize the column temperature. A good starting point is often between 25°C and 40°C. | |
| Peak Tailing | 1. Secondary Interactions: The basic nitrogen in the 8-azabicyclo[3.2.1]octane core interacts with acidic residual silanol groups on the silica-based column packing. | 1a. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups. 1b. Use a highly end-capped column to minimize available silanols. |
| 2. Column Contamination/Degradation: The stationary phase has been compromised by strongly retained impurities. | 2a. Use a guard column to protect the analytical column. 2b. If the column is contaminated, try flushing it according to the manufacturer's instructions. For immobilized chiral columns, specific regeneration procedures using solvents like DCM or DMF may be possible.[9] | |
| Split Peaks | 1. Strong Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion.[10] | 1. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[10][11] |
| 2. Column Void or Channeling: A void has formed at the head of the column, or the packing bed has settled unevenly.[10][12] | 2a. If possible, reverse-flush the column (check manufacturer's guidelines). 2b. If a void is visible, the column may need to be replaced. | |
| 3. Partially Clogged Frit: The inlet frit of the column is partially blocked.[12] | 3. Replace the column inlet frit. | |
| High Backpressure | 1. System Blockage: A blockage exists in the tubing, injector, or, most commonly, the column frit. | 1a. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. 1b. If the column is the source, try back-flushing it. If this fails, replace the inlet frit or the column.[11] |
| 2. Precipitation: The sample or a buffer component is precipitating in the mobile phase. | 2. Ensure all mobile phase components are miscible and that the sample is fully soluble in the mobile phase. Filter all samples and mobile phases. |
Diastereomeric Salt Crystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization Occurs | 1. High Solubility: Both diastereomeric salts are too soluble in the chosen solvent. | 1a. Slowly add a less polar "anti-solvent" to the solution to induce precipitation. 1b. Concentrate the solution by slowly evaporating the solvent. 1c. Try a different solvent system entirely. |
| 2. Supersaturation: The solution is supersaturated and requires nucleation. | 2a. Scratch the inside of the flask with a glass rod at the liquid-air interface. 2b. Add a seed crystal of the desired diastereomeric salt. 2c. Cool the solution slowly in an ice bath or refrigerator. | |
| Low Diastereomeric Excess (de) of Crystals | 1. Co-precipitation: The more soluble diastereomer salt is co-precipitating with the less soluble one. | 1. Perform recrystallization. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to re-form purer crystals. |
| 2. Incorrect Stoichiometry: The ratio of resolving agent to your compound is not optimal. | 2. Experiment with using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents), which can sometimes lead to purer crystals of the less soluble salt. | |
| Oily Precipitate Forms | 1. "Oiling Out": The salt is precipitating above its melting point or has low lattice energy in that solvent. | 1a. Add more solvent to fully dissolve the oil, then try cooling more slowly or using a different solvent. 1b. Try a solvent in which the salt has a higher melting point or is more ordered. |
Experimental Protocols
Protocol 1: HPLC/SFC Method Development for Diastereomer Resolution
This protocol provides a general workflow for developing a chromatographic method.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), for example, a Chiralpak® IA or Chiralcel® OD-H column (typically 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Preparation (Screening):
-
For Normal Phase/SFC: Prepare primary mobile phases of Heptane/Isopropanol (90:10 v/v) and Heptane/Ethanol (90:10 v/v). Prepare separate stock solutions with 0.1% diethylamine (basic additive) for your basic 8-azabicyclo[3.2.1]octane compounds.
-
For SFC: The primary mobile phase is supercritical CO₂. The co-solvent will be an alcohol like methanol or ethanol.
-
-
Initial Instrument Setup:
-
Flow Rate: 1.0 mL/min for HPLC; 2.5-3.0 mL/min for SFC.
-
Column Temperature: 25°C.
-
SFC Back Pressure: 150 bar.
-
Detection: UV detector set to an appropriate wavelength for your compound (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the mobile phase or a compatible weak solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Screening and Optimization:
-
Perform initial injections with the prepared mobile phases.
-
If no separation: Try a different CSP column.
-
If partial separation: Optimize the mobile phase. Systematically adjust the percentage of the alcohol modifier (e.g., try 95:5, 85:15). Evaluate the effect of the additive.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Protocol 2: Diastereomeric Salt Resolution with (+)-Tartaric Acid
This protocol outlines a classical approach for resolving a basic 8-azabicyclo[3.2.1]octane derivative.
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic 8-azabicyclo[3.2.1]octane derivative in a suitable solvent (e.g., methanol, ethanol, or acetone). Gentle heating may be necessary.[6][13]
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in a minimal amount of the same solvent.[5]
-
Slowly add the tartaric acid solution to the stirred amine solution at room temperature.[4]
-
-
Fractional Crystallization:
-
Allow the mixture to stir at room temperature. Crystal formation may begin immediately or after some time.
-
If no crystals form, allow the solution to cool slowly to room temperature, and then place it in a refrigerator (e.g., 4°C) for several hours to overnight to promote crystallization.[5]
-
-
Isolation of the Diastereomeric Salt:
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water and transfer to a separatory funnel.
-
Slowly add a base (e.g., 2 M NaOH solution) until the solution is strongly basic (pH > 10), which will liberate the free amine from the tartrate salt.[4][5]
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) three times.[5]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and assess the diastereomeric or enantiomeric excess (d.e. or e.e.) using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.
-
Data & Visualization
Comparative Chromatographic Conditions
The following table summarizes typical starting conditions for screening the resolution of 8-azabicyclo[3.2.1]octane diastereomers.
| Technique | Stationary Phase | Mobile Phase | Modifier/Additive | Typical Flow Rate | Temperature |
| NP-HPLC | Chiralcel® OD-H | n-Heptane | Isopropanol (5-20%) | 1.0 mL/min | 25°C |
| NP-HPLC | Chiralpak® IA | n-Heptane | Ethanol (5-20%) | 1.0 mL/min | 25°C |
| RP-HPLC | Chiralcel® OJ-RH | Acetonitrile/Water | 0.1% Formic Acid | 0.8 mL/min | 30°C |
| SFC | Chiralpak® IC-3 | Supercritical CO₂ | Methanol (5-30%) | 3.0 mL/min | 40°C |
| SFC | Chiralpak® AD-3 | Supercritical CO₂ | Ethanol (5-30%) + 0.1% DEA | 2.5 mL/min | 35°C |
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored at 0-8 °C in a tightly sealed container, away from moisture.[1] For long-term storage, a cool, dry, and well-ventilated area is recommended.[2]
Q2: What is the general stability profile of this compound?
This compound is generally stable under recommended storage and handling conditions.[2] The primary source of instability arises from the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[3] The compound is stable in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[3][4]
Q3: Is the Boc protecting group susceptible to cleavage during routine experimental work?
The Boc group is sensitive to acidic conditions.[3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its removal.[1] Care should be taken during reaction workups and purification steps, such as reverse-phase chromatography with acidic eluents, as prolonged exposure can lead to premature deprotection.[5]
Q4: Are there any known incompatibilities for this compound?
Strong oxidizing agents should be avoided as they are incompatible with this compound.[2] Additionally, strong acids will readily cleave the Boc group.
Q5: What are the expected hazardous decomposition products?
Upon thermal decomposition, the compound may release carbon oxides and nitrogen oxides.[2] During acid-catalyzed deprotection, the Boc group fragments into a tert-butyl cation, carbon dioxide, and isobutylene gas.[1][3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the handling and use of this compound.
Issue 1: Unexpected Deprotection or Degradation During Storage or Reaction
-
Possible Cause: Accidental exposure to acidic conditions. This can occur from contaminated glassware, acidic reagents, or inappropriate solvents.
-
Solution:
-
Ensure all glassware is thoroughly cleaned and dried.
-
Use high-purity, neutral solvents.
-
If the compound is used in a multi-step synthesis, ensure that all preceding steps that use acid have been thoroughly quenched and purified before introducing the Boc-protected compound.
-
Issue 2: Low Yield or Incomplete Reaction During Peptide Coupling
-
Possible Cause 1: Steric Hindrance. The bicyclic structure of the amino acid can present steric challenges, leading to slow or incomplete coupling reactions.[6]
-
Possible Cause 2: Suboptimal Activation. The carboxylic acid may not be fully activated prior to the addition of the amine.
-
Solution:
-
Ensure the use of an appropriate activating agent and base.
-
Consider a pre-activation step before adding the amine component.
-
-
Issue 3: Formation of Side Products During Boc Deprotection
-
Possible Cause 1: t-Butylation. The tert-butyl cation generated during acid-catalyzed deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings or sulfur-containing residues.[1][2][7]
-
Solution: Incorporate a "scavenger" into the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.[1]
-
-
Possible Cause 2: Incomplete Deprotection. Insufficient acid concentration or reaction time can lead to a mixture of starting material and the deprotected product.[1]
-
Solution:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Increase the reaction time and monitor the reaction progress by TLC or LC-MS.
-
-
-
Possible Cause 3: Trifluoroacetylation. When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group.[1]
Data Presentation
The stability of the Boc group is highly dependent on the acidic conditions used for its removal. The following table summarizes the relative stability of the Boc group under various deprotection conditions.
| Deprotection Reagent | Typical Concentration | Temperature (°C) | Relative Time for Complete Deprotection | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | Room Temperature | Fast (30 min - 3 h) | Risk of t-butylation and trifluoroacetylation side reactions.[1][3] |
| Hydrochloric Acid (HCl) | 1-4M in Dioxane | Room Temperature | Moderate (30 min - 2 h) | A good alternative to TFA to avoid trifluoroacetylation.[1][2] |
| Acetic Acid | 80-90% aqueous | Room Temperature | Slow (several hours to days) | Generally not used for complete deprotection but can cause slow degradation. |
| Heat (in neutral solvent) | N/A | > 120-150 °C | Moderate | Thermal deprotection is possible but requires high temperatures.[8][9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for the removal of the Boc group where the resulting molecule is not sensitive to strong acid and contains nucleophilic residues that could be susceptible to t-butylation.
-
Dissolution: Dissolve this compound (or its derivative) in dichloromethane (DCM).
-
Preparation of Deprotection Cocktail: In a separate flask, prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the deprotection cocktail to the dissolved compound at room temperature. The reaction is typically exothermic and evolves gas; ensure adequate ventilation.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual TFA.[1] The resulting product will be the TFA salt of the free amine.
Protocol 2: Analytical Characterization by ¹H NMR
This protocol outlines the steps for verifying the presence of the Boc group or confirming its removal.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[10]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[10]
-
Instrument Setup: Insert the NMR tube into the spectrometer, lock the field frequency, and shim the instrument to optimize magnetic field homogeneity.[10]
-
Acquisition: Acquire a ¹H NMR spectrum.[10]
-
Analysis:
-
Presence of Boc Group: Look for a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm.[10]
-
Absence of Boc Group: The disappearance of the singlet at ~1.4 ppm indicates successful deprotection.
-
Visualizations
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
troubleshooting guide for Robinson-Schöpf reaction side products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Robinson-Schöpf reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Robinson-Schöpf reaction can stem from several factors. The most critical parameter is the reaction pH. The optimal pH range is generally between 5 and 9, mimicking physiological conditions, which was a key improvement by Schöpf to boost yields. Deviation from this range can significantly hinder the reaction. Another common issue is the purity of the starting materials, particularly the succinaldehyde, which can polymerize upon storage.
Troubleshooting Steps:
-
Verify and Adjust pH: Ensure the reaction medium is buffered to a pH between 7 and 8. Use a reliable pH meter to monitor and adjust as needed.
-
Check Starting Material Quality: Use freshly distilled or purified succinaldehyde. The purity of methylamine and acetonedicarboxylic acid should also be confirmed.
-
Optimize Stoichiometry: While a 1:1:1 stoichiometry of the reactants is typical, slight adjustments may be necessary depending on the purity of the reagents. A modest excess of the amine or acetonedicarboxylic acid can sometimes improve yields.
-
Control Temperature: The reaction is typically run at room temperature. Ensure the reaction is not overheating, as this can promote side reactions.
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The most common side products in the Robinson-Schöpf reaction are a result of incomplete reactions or alternative reaction pathways. These can include products of a single Mannich reaction, stereoisomers (if applicable), and polymers of succinaldehyde.
| Side Product | Formation Mechanism | Prevention Strategy |
| Single Mannich Product | The reaction halts after the first intermolecular Mannich condensation before the second intramolecular cyclization. | Ensure proper pH control (7-8) and adequate reaction time. |
| Stereoisomers | Use of substituted dialdehydes can lead to the formation of diastereomers. | This is inherent to the choice of starting materials. Chiral auxiliaries or asymmetric catalysis may be required for stereocontrol. |
| Succinaldehyde Polymers | Aldehydes, especially in aqueous solutions, are prone to polymerization. | Use high-purity, fresh succinaldehyde. Adding it slowly to the reaction mixture can also help. |
| Over-alkylation Products | The amine reactant can potentially react with other electrophiles in the mixture. | Maintain the recommended stoichiometry and avoid a large excess of the amine. |
Q3: How can I effectively purify the tropinone product from the reaction mixture?
A3: Purification of tropinone typically involves an initial extraction followed by chromatography or distillation.
-
Initial Work-up: After the reaction is complete, acidify the mixture with an acid like hydrochloric acid to a pH of about 2-3. This will protonate the tropinone, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-basic impurities.
-
Extraction: Basify the aqueous layer with a base such as sodium hydroxide or potassium carbonate to a pH of 9-10. This deprotonates the tropinone, making it soluble in organic solvents. Extract the product into an organic solvent like dichloromethane or chloroform.
-
Final Purification: The extracted product can be further purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of Tropinone
This protocol is a general guideline for the Robinson-Schöpf synthesis of tropinone.
Materials:
-
Succinaldehyde (freshly prepared or purified)
-
Methylamine hydrochloride
-
Acetone-1,3-dicarboxylic acid
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Citric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Buffer Preparation: Prepare a citrate-phosphate buffer solution with a pH of 7.4.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and acetone-1,3-dicarboxylic acid in the prepared buffer solution.
-
Reactant Addition: Slowly add a solution of succinaldehyde in the buffer to the reaction mixture with continuous stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Wash the acidic aqueous solution with dichloromethane (3 x 50 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH 9-10 with a concentrated NaOH solution.
-
Extract the tropinone product into dichloromethane (4 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude tropinone by vacuum distillation or column chromatography.
Visualizing Reaction and Troubleshooting Workflows
Caption: Reaction pathway of the Robinson-Schöpf synthesis and common side product formations.
Caption: A logical troubleshooting workflow for the Robinson-Schöpf reaction.
Technical Support Center: Enhancing the Solubility of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid in experimental assays.
Troubleshooting Guide
Users may encounter difficulties in dissolving this compound for in vitro and in vivo assays. This guide offers a systematic approach to overcoming common solubility issues.
Problem 1: Compound fails to dissolve in aqueous buffers.
-
Initial Assessment: this compound, like many organic molecules with a Boc-protecting group and a carboxylic acid moiety, is expected to have low aqueous solubility.
-
Solution Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Problem 2: Precipitation occurs when diluting the organic stock solution into an aqueous assay buffer.
-
Cause: The final concentration of the compound in the aqueous buffer may exceed its solubility limit, even with a co-solvent. The percentage of the organic solvent might also be too low to maintain solubility.
-
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay.
-
Optimize Co-solvent Percentage: While it's advisable to keep the co-solvent concentration low (typically <1% DMSO) to avoid affecting the biological system, a slight increase may be necessary to maintain solubility.[1] Experiment with a range of final co-solvent concentrations.
-
Use a Different Co-solvent: If DMSO is not effective, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.[1]
-
Employ Sonication or Vortexing: Gentle heating and mechanical agitation can help keep the compound in solution, but caution is needed to prevent degradation.[1]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from a concentrated stock solution immediately before the experiment to minimize the time for precipitation to occur.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound?
A1: The key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H21NO4 |
| IUPAC Name | 8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| CAS Number | 1366053-52-2 |
Q2: In which solvents should I initially attempt to dissolve this compound?
A2: A preliminary solubility assessment should be conducted in a range of organic and aqueous solvents.[1] Recommended starting solvents are listed in the table below.
| Solvent Type | Examples | Expected Solubility |
| Organic (Co-solvents) | DMSO, Ethanol, Methanol, DMF | Higher |
| Aqueous Buffers | Water, PBS (at various pH values) | Low |
It is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting it with an aqueous buffer.[1]
Q3: How can I enhance the aqueous solubility of this compound for my in vitro assays?
A3: Several strategies can be employed to improve aqueous solubility:
-
Co-solvents: As mentioned, using co-solvents like DMSO or ethanol is a common starting point.[1]
-
pH Adjustment: Since the compound has a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Solubilizing Agents: The use of biocompatible surfactants or cyclodextrins can help to increase the solubility of poorly soluble compounds.[1]
Q4: I am observing variability in my assay results. Could this be related to solubility?
A4: Yes, poor solubility can lead to several issues that affect assay results, including:
-
Underestimated activity
-
Reduced hit rates in high-throughput screening (HTS)
-
Variable and inconsistent data
-
Inaccurate structure-activity relationships (SAR)
It is important to ensure your compound is fully dissolved at the tested concentrations.
Q5: What is the recommended procedure for preparing a stock solution?
A5: A general protocol for preparing a stock solution is as follows:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved.[1] Gentle warming may be applied if necessary.
-
Store the stock solution appropriately, considering potential degradation.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Preparation: Prepare small, accurately weighed samples of this compound.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO) to each sample.
-
Equilibration: Vortex each sample for 1-2 minutes. If the compound does not dissolve, incrementally add more solvent until it does, or a maximum volume is reached. Gentle heating or sonication can be applied.
-
Observation: Visually inspect for any undissolved particles.
-
Quantification (Optional): For a more precise measurement, the supernatant of a saturated solution can be analyzed by a suitable method like HPLC to determine the solubility.
Protocol 2: pH-Dependent Solubility Enhancement
-
Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent like DMSO.
-
Dilution: Dilute the stock solution into each of the prepared buffers to the desired final concentration.
-
Observation: Observe for any precipitation immediately and after a set incubation period.
-
Analysis: Determine the pH at which the compound remains soluble.
Caption: Protocol for pH-dependent solubility testing.
References
Technical Support Center: Stereoselective Functionalization of 8-Azabicyclo[3.2.1]octane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when functionalizing the 8-azabicyclo[3.2.1]octane core?
Racemization, or epimerization at a specific stereocenter, is a significant challenge, particularly when manipulating positions alpha to a carbonyl group or the nitrogen atom. The primary mechanisms involve the formation of planar, achiral intermediates.
-
Enolate Formation: Reactions involving the C2 or C4 positions of a tropinone derivative often proceed through an enolate intermediate. If this enolate is achiral and symmetrically substituted, subsequent protonation or reaction with an electrophile can occur from either face, leading to a racemic or diastereomeric mixture.[1][2][3]
-
Iminium Ion Formation: Functionalization or modification of the N-methyl group (N8), such as in N-demethylation procedures, can proceed through an iminium ion intermediate.[4][5] This planar species can be attacked by a nucleophile from either side, leading to loss of stereochemical information if other stereocenters are affected or if a new one is formed without control.
-
Walden Inversion: Certain nucleophilic substitution reactions can proceed with racemization, especially if an achiral symmetric intermediate, like an aziridinium ion, is formed.[6]
Q2: I am attempting an aldol reaction with tropinone and getting a racemic product. How can I achieve enantioselectivity?
The key to preventing racemization in aldol reactions with tropinone is to use a chiral base for deprotonation, which generates an enantioenriched lithium enolate. This process is a form of desymmetrization of the achiral starting material.[3][7]
Troubleshooting Steps:
-
Choice of Chiral Base: Chiral lithium amides are highly effective. Bases derived from optically pure amines like (S,S)-diphenylethylenediamine or phenylglycinol have shown excellent performance, producing enolates with high enantiomeric excess (e.e.).[3]
-
Use of Additives: The addition of lithium salts, particularly lithium chloride (LiCl), can significantly enhance enantioselectivity in these deprotonation reactions.[1][8]
-
Reaction Conditions: Strict control of temperature is crucial. Deprotonation is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent background reactions and loss of selectivity.
The following diagram illustrates the general workflow for achieving enantioselectivity.
Caption: General strategies for enantioselective functionalization.
Q3: My N-demethylation reaction is causing loss of stereochemical integrity. What are some milder, stereochemistry-preserving methods?
Harsh N-demethylation reagents like certain chloroformates or strong oxidants can lead to side reactions and racemization.[9] Modern electrochemical methods offer a mild and efficient alternative that often preserves the stereochemistry of the molecule.
Recommended Method: Electrochemical N-Demethylation This method proceeds at room temperature and avoids hazardous reagents.[4] The reaction mechanism involves the formation of an iminium intermediate, which is then hydrolyzed by water. While this intermediate is planar, the reaction is often highly selective and preserves the existing stereocenters of the tropane core.
Troubleshooting Steps:
-
Solvent System: A mixture of ethanol or methanol and water is typically used.[4]
-
Electrode Material: A porous glassy carbon electrode is effective for this transformation.[4]
-
Control of Potential: Careful control of the applied voltage is necessary to ensure selective oxidation at the N-methyl group without affecting other parts of the molecule.
-
Workup: The resulting nortropane derivatives can often be isolated in high yield and purity through a simple liquid-liquid extraction, avoiding the need for chromatography.[4]
Q4: How can I introduce functionality at the C6/C7 positions without forming a racemic mixture?
Stereoselective cycloaddition reactions are a powerful method for constructing the 8-azabicyclo[3.2.1]octane core with predefined stereochemistry at multiple positions, including C6 and C7.
Effective Strategies:
-
[3+2] Cycloadditions: Copper(I)-catalyzed enantioselective [3+2] cycloaddition of cyclic azomethine ylides with nitroalkenes can generate functionalized tropane scaffolds with multiple stereocenters in a single step under mild conditions.[10]
-
[5+2] Cycloadditions: Asymmetric organocatalyzed [5+2] cycloadditions using 3-oxidopyridinium betaines provide excellent control of regio-, diastereo-, and enantioselectivity.[11]
-
Cascade Reactions: A microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade can produce dia- and enantioselective pure tropanes.[12][13]
The following diagram outlines a troubleshooting process for racemization issues.
Caption: Troubleshooting guide for preventing racemization.
Data & Protocols
Table 1: Enantioselective Deprotonation of Tropinone
This table summarizes conditions for the enantioselective deprotonation of tropinone using chiral lithium amides to prevent racemization upon functionalization.
| Chiral Amine Precursor | Base | Additive | Solvent | Temp (°C) | e.e. (%) | Reference |
| (S,S)-diphenylethylenediamine | Lithium bis-amide | LiCl | THF | 0 | >95 | [3] |
| (R)-phenylglycinol derivative | Lithium amide | LiCl | THF | -78 to 0 | High | [3] |
| C2 symmetrical amine | Lithium bis-α,α′-methylbenzylamide | LiCl (1 equiv.) | THF | N/A | >95 | [1] |
Table 2: Asymmetric Catalysis for Tropane Synthesis
This table presents data from various catalytic asymmetric reactions used to construct the tropane scaffold, ensuring stereocontrol from the outset.
| Reaction Type | Catalyst System | Substrates | Yield (%) | dr | e.e. (%) | Reference |
| [3+2] Cycloaddition | Cu(I) / Chiral Ligand | Azomethine ylide + Nitroalkene | High | N/A | High | [10] |
| [5+2] Cycloaddition | Organocatalyst (Dienamine activation) | 3-Oxidopyridinium + α,β-Unsaturated aldehyde | up to 100 | Excellent | Excellent | [11] |
| [3+4] Annulation | Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | Vinyldiazomethane + Furan | 69 - 95 | 82 - 95 (de) | N/A | [14][15] |
Experimental Protocol: Enantioselective Deprotonation of Tropinone and Aldol Addition
This protocol is a representative example for achieving stereocontrol during functionalization at the C2 position, based on methods described in the literature.[3][16]
Materials:
-
Tropinone
-
Chiral Amine (e.g., (1S,2S)-N,N'-bis(benzyl)-1,2-diphenylethane-1,2-diamine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous NH4Cl solution
-
Standard solvents for workup (e.g., ethyl acetate, brine)
-
Drying agent (e.g., Na2SO4 or MgSO4)
Procedure:
-
Preparation of the Chiral Lithium Amide Base:
-
In a flame-dried, argon-purged flask, dissolve the chiral diamine (2.2 equivalents) and anhydrous LiCl (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add n-BuLi (4.4 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the chiral lithium amide base complex.
-
-
Enantioselective Deprotonation:
-
Cool the chiral base solution to the optimal temperature (typically between -78 °C and 0 °C, determined empirically).
-
In a separate argon-purged flask, dissolve tropinone (1.0 equivalent) in anhydrous THF.
-
Add the tropinone solution dropwise to the chiral base solution.
-
Stir the reaction mixture for 1-2 hours at the same temperature to ensure complete formation of the enantioenriched lithium enolate.
-
-
Aldol Addition:
-
Add the desired aldehyde (1.2 equivalents) dropwise to the enolate solution at the low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched aldol adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product.
-
Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/ Huisgen [3+2]-Cycloaddition Cascade of Monocyclopropanated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 15. figshare.com [figshare.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid and Other Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of constrained amino acids has emerged as a pivotal strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. This guide provides a comparative analysis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid against other notable constrained amino acids, offering insights into their structural features and potential impact on peptide performance. While direct comparative experimental data for this compound within a peptide context is limited in publicly available literature, this guide synthesizes existing knowledge on constrained amino acids to provide a valuable resource for researchers.
Introduction to Constrained Amino Acids
Constrained amino acids are non-proteinogenic amino acids that possess rigid structural scaffolds. Their incorporation into peptides serves to limit the conformational freedom of the peptide backbone, thereby pre-organizing the peptide into a bioactive conformation that can lead to enhanced receptor binding affinity, increased selectivity, and improved resistance to proteolytic degradation. The azabicyclo[3.2.1]octane framework is one such scaffold that has garnered interest due to its rigid bicyclic structure.
Structural Features and Conformational Effects
The defining characteristic of this compound is its bridged bicyclic system, which imparts a high degree of rigidity. This contrasts with the more flexible cyclic structure of proline or the localized constraints imposed by α,α-disubstituted amino acids like aminoisobutyric acid (Aib).
The incorporation of such rigid units can significantly influence the secondary structure of peptides, promoting the formation of specific turns or helical structures. For instance, the conformational analysis of various azacycloalkane amino acids has been a subject of research to understand their potential in mimicking peptide secondary structures.[1]
Performance Metrics: A Comparative Overview
To provide a framework for comparison, the following tables summarize typical performance data for peptides containing other well-established constrained amino acids. This data can serve as a benchmark for evaluating the potential of novel constrained amino acids like this compound.
Table 1: Comparison of Receptor Binding Affinity of Peptides Containing Various Constrained Amino Acids
| Constrained Amino Acid | Peptide Sequence/Target | Receptor Binding Affinity (Ki or IC50, nM) | Reference |
| Proline Analogue | [5-But-Pro7]-oxytocin | Potent inhibitor of oxytocin activity | [2] |
| Aib (Aminoisobutyric acid) | Aib-containing v114* analogs | Increased affinity to VEGF | [3] |
| Thiabicyclo[3.2.1]octane derivative | 3β-(3,4-dichlorophenyl) analogue | DAT: IC50 = 5.7 nM, SERT: IC50 = 8.0 nM | [4] |
| Substance P Analogue | DOTA-[Thi8,Met(O2)11]SP | High affinity for NK1R | [5] |
Note: This table presents representative data from different studies and is intended for illustrative purposes. Direct comparison between different peptide systems should be made with caution.
Table 2: Comparison of Metabolic Stability of Peptides Containing Various Constrained Amino Acids
| Constrained Amino Acid | Peptide System | Assay Conditions | Half-life (t1/2) | Reference |
| Aib (Aminoisobutyric acid) | Aib-containing peptides | Vitreal environment | Significantly enhanced stability | [3] |
| Non-proteinogenic amino acids | Aurein 1.2 analogs | Not specified | Increased stability | [6] |
| General Constrained Peptides | Various | In vitro plasma/serum | Varies depending on modification | [7] |
Note: Metabolic stability is highly dependent on the specific peptide sequence and the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of constrained amino acids. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a ligand for a receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. The concentration at which 50% of the radioligand is displaced (IC50) is determined and can be converted to the inhibition constant (Ki).
Proteolytic Stability Assay
This assay measures the resistance of a peptide to degradation by proteases.
Workflow for Proteolytic Stability Assay
Caption: General workflow for an in vitro proteolytic stability assay.
Protocol:
-
Incubation: Incubate the test peptide at a known concentration with a specific protease or in a biological matrix like human plasma or serum at 37°C.
-
Time Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation in the aliquots, for example, by adding an acid or an organic solvent.
-
Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide under the assay conditions.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.
Logical Flow for NMR-based Peptide Structure Determination
References
- 1. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
comparing efficacy of different protecting groups for 8-azabicyclo[3.2.1]octane-2-carboxylic acid
A Comparative Guide to Protecting Groups for 8-Azabicyclo[3.2.1]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen protecting group for the 8-azabicyclo[3.2.1]octane-2-carboxylic acid scaffold is a critical step in the synthesis of a wide range of biologically active molecules, including tropane alkaloids and their analogs. The choice of protecting group influences the overall synthetic strategy, dictating the reaction conditions that can be employed for subsequent transformations and the methods for its eventual removal. This guide provides an objective comparison of common protecting groups for this bicyclic amino acid, with a focus on their efficacy, stability, and the experimental protocols for their installation and cleavage.
Data Presentation: Comparison of Protecting Groups
The following table summarizes the key characteristics and typical yields for the protection and deprotection of the 8-azabicyclo[3.2.1]octane nitrogen using tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Benzyl (Bn), and Phthalimide (Pht) protecting groups. The data presented is a synthesis of information from various sources and may include results from closely related substrates due to the limited availability of direct comparative studies on 8-azabicyclo[3.2.1]octane-2-carboxylic acid itself.
| Protecting Group | Protection Reagent & Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality & Stability |
| Boc | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., Dioxane/H₂O, DCM) | >95% | Strong acid (e.g., TFA in DCM, HCl in Dioxane) | >90% | Stable to hydrogenolysis and basic conditions. Labile to strong acids.[1][2] |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., Dioxane/H₂O) | >90% | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[1][3][4] | >90% (Hydrogenolysis), Variable (Acid) | Stable to acidic and basic conditions. Labile to hydrogenolysis.[1][2] |
| Benzyl (Bn) | Benzyl bromide, base (e.g., K₂CO₃), solvent (e.g., DMF) | >85% | Catalytic Hydrogenolysis (H₂, Pd/C) | >90% | Stable to acidic and basic conditions. Labile to hydrogenolysis.[1][5] |
| Phthalimide (Pht) | Phthalic anhydride, heat or microwave irradiation | >90% | Hydrazine (NH₂NH₂) in EtOH | >85% | Stable to acidic and non-reductive basic conditions. Labile to hydrazinolysis. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the 8-azabicyclo[3.2.1]octane nitrogen are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
tert-Butoxycarbonyl (Boc) Group
Protection Protocol: To a solution of 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) in a 1:1 mixture of dioxane and water (10 mL), sodium bicarbonate (2.5 mmol) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol). The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is taken up in water and acidified to pH 3 with a citric acid solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected product.
Deprotection Protocol: The N-Boc protected 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) is dissolved in dichloromethane (DCM, 5 mL). Trifluoroacetic acid (TFA, 5 mL) is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed in vacuo to yield the deprotected amine salt.
Benzyloxycarbonyl (Cbz) Group
Protection Protocol: 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) is dissolved in a 1:1 mixture of dioxane and water (10 mL). Sodium carbonate (2.5 mmol) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then diluted with water and extracted with diethyl ether to remove excess benzyl chloroformate. The aqueous layer is acidified to pH 3 with hydrochloric acid and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-Cbz protected product.[2]
Deprotection Protocol (Hydrogenolysis): To a solution of N-Cbz protected 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) in methanol (10 mL), 10% palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected product.[1][3]
Benzyl (Bn) Group
Protection Protocol: To a solution of 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) in dimethylformamide (DMF, 10 mL), potassium carbonate (2.5 mmol) and benzyl bromide (1.2 mmol) are added. The mixture is stirred at room temperature overnight. Water is added, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to pH 7, and the product is extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the N-benzyl protected product.
Deprotection Protocol (Hydrogenolysis): The N-benzyl protected 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) is dissolved in methanol (10 mL) containing a catalytic amount of palladium on carbon (10% Pd/C). The mixture is subjected to hydrogenation at room temperature until the starting material is consumed. The catalyst is filtered off, and the solvent is evaporated to yield the deprotected amino acid.[5]
Phthalimide (Pht) Group
Protection Protocol: A mixture of 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) and phthalic anhydride (1.05 mmol) is heated, or subjected to microwave irradiation, until a melt is formed and the reaction is complete. Upon cooling, the solid residue is the N-phthalyl protected product, which can be further purified by recrystallization.
Deprotection Protocol: The N-phthalyl protected 8-azabicyclo[3.2.1]octane-2-carboxylic acid (1 mmol) is dissolved in ethanol (10 mL), and hydrazine monohydrate (5 mmol) is added. The mixture is refluxed for several hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is taken up in water, acidified, and the product is isolated.
Mandatory Visualization
The following diagrams illustrate the chemical structures and a decision-making workflow for selecting an appropriate protecting group.
Caption: Overview of common protecting groups and their corresponding deprotection methods.
Caption: Decision workflow for selecting a suitable N-protecting group.
References
A Comparative Guide to the Purity Validation of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid by NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity validation of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a key building block in the synthesis of tropane alkaloid-based therapeutics. Objective comparison of these analytical techniques is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their needs.
Purity Analysis: A Head-to-Head Comparison
The purity of this compound is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Both NMR and HPLC are powerful techniques for assessing purity, each with distinct advantages and limitations.
| Analytical Technique | Purity Data (Typical) | Key Advantages | Key Limitations |
| ¹H NMR | 95-99% | - Provides structural confirmation- Detects and identifies structurally related impurities- Quantitative with an internal standard | - Lower sensitivity for non-proton-containing impurities- Signal overlap can complicate quantification |
| HPLC (UV) | ≥97% | - High sensitivity and resolution- Accurate quantification of impurities with a chromophore- Established method for routine quality control | - Requires a suitable chromophore for UV detection- Does not provide structural information on its own |
Experimental Protocols
Detailed experimental protocols for both NMR and HPLC analysis are provided below. These protocols are based on established methods for the analysis of related tropane alkaloids and can be adapted for the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of organic molecules. For this compound, ¹H NMR is particularly useful for confirming the presence of the Boc protecting group and the core bicyclic structure, as well as for identifying any structurally related impurities.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nucleus: ¹H
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64
-
-
Processing:
-
Fourier transformation
-
Phase and baseline correction
-
Integration of signals
-
Data Interpretation:
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard. The chemical shifts of the protons on the 8-azabicyclo[3.2.1]octane core and the tert-butyl group of the Boc protecting group are key indicators of the compound's identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture. A reversed-phase HPLC method is commonly employed for the analysis of tropane alkaloids and their derivatives.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the carboxylic acid and amide functionalities have some absorbance in the low UV range).
-
Injection Volume: 10 µL.
Data Interpretation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified as separate peaks, and their levels can be quantified using a calibration curve.
Potential Impurities
Understanding the potential impurities is crucial for developing a robust purity validation method. The synthesis of this compound can potentially lead to the following types of impurities:
-
Starting Material: Unreacted starting materials, such as tropinone or its derivatives.
-
Deprotected Analog: The corresponding amine without the Boc protecting group, resulting from incomplete protection or degradation.
-
Diastereomers: If the synthesis is not stereospecific, other diastereomers of the target molecule may be present.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation process using NMR and HPLC.
Caption: NMR Purity Validation Workflow.
Caption: HPLC Purity Validation Workflow.
Conclusion
Both NMR and HPLC are indispensable tools for the purity validation of this compound. While HPLC offers superior sensitivity for routine quality control, NMR provides invaluable structural information that can aid in the identification of unknown impurities. For comprehensive characterization and in-depth purity assessment, a combination of both techniques is highly recommended. The choice of method will ultimately depend on the specific requirements of the research or development phase, available instrumentation, and the desired level of analytical detail.
Enantiomeric Battlefield: Unraveling the Biological Activity of 8-Azabicyclo[3.2.1]octane Enantiomers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological activities of 8-azabicyclo[3.2.1]octane enantiomers, supported by experimental data and detailed protocols.
The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane alkaloids, is a privileged motif in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The stereochemistry of these molecules plays a pivotal role in their pharmacological profiles, with enantiomers often exhibiting significantly different potencies and selectivities for their biological targets. This guide provides an objective comparison of the biological activities of prominent 8-azabicyclo[3.2.1]octane enantiomers, focusing on their interactions with muscarinic acetylcholine receptors and monoamine transporters.
Muscarinic Acetylcholine Receptor Antagonism: The Case of Hyoscyamine
Hyoscyamine, a tropane alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine receptors. Its therapeutic effects are primarily attributed to the (-)-enantiomer, which is significantly more potent than the (+)-enantiomer.
| Compound | Receptor Subtype | pKi | Enantiomeric Affinity Ratio ((-)-/-(+)-) |
| (-)-Hyoscyamine | M1 | 9.33 ± 0.03 | 190.5 |
| (+)-Hyoscyamine | M1 | 7.05 ± 0.05 | |
| (-)-Hyoscyamine | M2 | 8.95 ± 0.01 | 50.1 |
| (+)-Hyoscyamine | M2 | 7.25 ± 0.04 | |
| (-)-Hyoscyamine | M3 | 9.04 ± 0.03 | 144.5 |
| (+)-Hyoscyamine | M3 | 6.88 ± 0.05 | |
| (-)-Hyoscyamine | m1 (human) | 9.48 ± 0.18 | 18.6 |
| (+)-Hyoscyamine | m1 (human) | 8.21 ± 0.07 | |
| (-)-Hyoscyamine | m2 (human) | 9.45 ± 0.31 | 36.3 |
| (+)-Hyoscyamine | m2 (human) | 7.89 ± 0.06 | |
| (-)-Hyoscyamine | m3 (human) | 9.30 ± 0.19 | 17.4 |
| (+)-Hyoscyamine | m3 (human) | 8.06 ± 0.18 | |
| (-)-Hyoscyamine | m4 (human) | 9.55 ± 0.13 | 15.8 |
| (+)-Hyoscyamine | m4 (human) | 8.35 ± 0.11 | |
| (-)-Hyoscyamine | m5 (human) | 9.24 ± 0.30 | 11.7 |
| (+)-Hyoscyamine | m5 (human) | 8.17 ± 0.08 |
Table 1: Comparative Binding Affinities of Hyoscyamine Enantiomers for Muscarinic Acetylcholine Receptor Subtypes. Data is presented as the mean pKi ± SEM. The enantiomeric affinity ratio was calculated from the Ki values.[1]
The data clearly demonstrates the pronounced stereoselectivity of hyoscyamine, with the (-)-enantiomer exhibiting significantly higher affinity across all tested muscarinic receptor subtypes. This difference in potency can be as high as 300-fold in functional assays.[2]
Monoamine Transporter Inhibition: The Enantiomers of Cocaine
Cocaine, another well-known tropane alkaloid, exerts its psychostimulant effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The pharmacological activity of cocaine is also highly stereoselective, with the naturally occurring (-)-cocaine being the more potent enantiomer at the dopamine transporter (DAT).
| Compound | Transporter | Ki (nM) |
| (-)-Cocaine | Dopamine Transporter (DAT) | 230 |
| (+)-Cocaine | Dopamine Transporter (DAT) | >10,000 |
| (-)-Cocaine | Serotonin Transporter (SERT) | 740 |
| (+)-Cocaine | Serotonin Transporter (SERT) | >10,000 |
| (-)-Cocaine | Norepinephrine Transporter (NET) | 480 |
| (+)-Cocaine | Norepinephrine Transporter (NET) | >10,000 |
Table 2: Comparative Inhibition Constants (Ki) of Cocaine Enantiomers for Monoamine Transporters. [3]
The data illustrates that (-)-cocaine is a much more potent inhibitor of the dopamine, serotonin, and norepinephrine transporters compared to its unnatural enantiomer, (+)-cocaine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors (using [³H]QNB)
This protocol describes a method to determine the binding affinity of 8-azabicyclo[3.2.1]octane enantiomers to muscarinic acetylcholine receptors using the radiolabeled antagonist [³H]quinuclidinyl benzilate ([³H]QNB).
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype.
-
[³H]QNB (specific activity ~40-60 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled atropine (for determination of non-specific binding).
-
Test compounds (8-azabicyclo[3.2.1]octane enantiomers).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]QNB (final concentration ~0.1-1.0 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]QNB, 50 µL of 1 µM atropine, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]QNB, 50 µL of varying concentrations of the test enantiomers, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of specific [³H]QNB binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay (using [³H]Dopamine)
This protocol outlines a method to assess the functional inhibition of the dopamine transporter by 8-azabicyclo[3.2.1]octane enantiomers by measuring the uptake of radiolabeled dopamine.
Materials:
-
Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
[³H]Dopamine (specific activity ~15-30 Ci/mmol).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Unlabeled nomifensine (for determination of non-specific uptake).
-
Test compounds (8-azabicyclo[3.2.1]octane enantiomers).
-
96-well cell culture plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate HEK293-hDAT cells in 96-well plates and grow to confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with assay buffer.
-
Pre-incubation: Add 100 µL of assay buffer containing various concentrations of the test enantiomers or 10 µM nomifensine (for non-specific uptake) to the wells. Incubate for 20 minutes at room temperature.
-
Initiation of Uptake: Add 100 µL of assay buffer containing [³H]Dopamine (final concentration ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 1% SDS and transfer the lysate to scintillation vials. Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ values for the test enantiomers by non-linear regression analysis.
Signaling Pathways
The differential binding of 8-azabicyclo[3.2.1]octane enantiomers to their respective targets triggers distinct downstream signaling cascades. Understanding these pathways is crucial for elucidating their pharmacological effects.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
References
- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 8-Azabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an ideal framework for structure-activity relationship (SAR) studies. This guide offers a comparative analysis of 8-azabicyclo[3.2.1]octane derivatives targeting three distinct and vital classes of proteins: monoamine transporters, kappa opioid receptors, and nicotinic acetylcholine receptors. The information presented herein, supported by experimental data, aims to facilitate the rational design of novel and selective ligands for these important drug targets.
Monoamine Transporter Inhibition
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively investigated as inhibitors of monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for the treatment of various neurological and psychiatric disorders.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki, in nM) of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET. These compounds are analogs of GBR 12909, a well-known DAT inhibitor.
| Compound | R (Substitution at N8) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | Ethyl | 19 | >10,000 | 1,100 | >526 | 58 |
| 22b | Propyl | 19 | >10,000 | 1,300 | >526 | 68 |
| 22c | Allyl | 21 | >10,000 | 1,500 | >476 | 71 |
| 22e | Cyclopropylmethyl | 4.0 | 4,240 | 1,180 | 1060 | 295 |
| 22g | 4-Chlorobenzyl | 3.9 | 1,930 | 5,290 | 495 | 1358 |
Data compiled from literature reports.[1][2][3]
Key SAR Insights:
-
N-Substitution: The nature of the substituent at the 8-position significantly influences both potency and selectivity.
-
Alkyl Substituents: Small alkyl groups like ethyl and propyl (22a, 22b) confer moderate DAT affinity.[1] The introduction of a double bond in the allyl group (22c) does not significantly alter potency.[1]
-
Cyclopropylmethyl Substitution: The 8-cyclopropylmethyl group (22e) leads to a notable increase in DAT affinity and remarkably high selectivity over SERT.[1][2][3]
-
Benzyl Substitution: The presence of a 4-chlorobenzyl group (22g) results in high affinity for DAT and exceptional selectivity over NET.[1][2][3]
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
The binding affinities of the 8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET were determined using radioligand binding assays with rat brain tissue.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
[³H]WIN 35,428 (for DAT)
-
[³H]Citalopram (for SERT)
-
[³H]Nisoxetine (for NET)
-
Test compounds (8-azabicyclo[3.2.1]octane derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the specific rat brain region in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the respective radioligand, and varying concentrations of the test compound or a known displacing agent for non-specific binding determination.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki values using the Cheng-Prusoff equation.
Signaling Pathway
The primary mechanism of action of these compounds is the blockade of dopamine reuptake by DAT. This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling.
Caption: Dopamine Transporter (DAT) Inhibition by 8-Azabicyclo[3.2.1]octane Derivatives.
Kappa Opioid Receptor Antagonism
A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides has been identified as potent and selective antagonists of the kappa opioid receptor (KOR). KOR antagonists are being investigated for the treatment of depression, anxiety, and addiction.
Quantitative SAR Data
The following table presents the in vitro antagonist activity (IC50, in nM) and selectivity of representative 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives at the kappa (κ), mu (μ), and delta (δ) opioid receptors.
| Compound | R (N-substitution) | κ IC50 (nM) | μ:κ ratio | δ:κ ratio |
| 12 | Cyclohexylurea | 172 | 93 | >174 |
| 6c | Not specified in abstract | 20 | 36 | 415 |
Data compiled from literature reports.[4][5][6]
Key SAR Insights:
-
Benzamide Moiety: The 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold is crucial for KOR antagonist activity.
-
N-Substitution: Modification of the pendant N-substitution, such as the inclusion of a cyclohexylurea moiety (compound 12), can enhance selectivity over other opioid receptor subtypes and improve the hERG safety profile.[4][6]
-
High Potency and Selectivity: Analogs like 6c demonstrate high potency at the KOR with significant selectivity over mu and delta opioid receptors.[5]
Experimental Protocols
Radioligand Binding Assay for Kappa Opioid Receptors
The binding affinity of the compounds for the kappa opioid receptor can be determined using a competitive radioligand binding assay.
Materials:
-
Cell membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR cells).
-
[³H]U69,593 (a selective KOR agonist radioligand).
-
Test compounds (8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: Combine the CHO-hKOR cell membranes, [³H]U69,593, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate IC50 values from the competition curves and subsequently determine Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation (G-protein coupling). For antagonists, it measures their ability to block agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
CHO-hKOR cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
A known KOR agonist (e.g., U-69,593).
-
Test compounds.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (antagonist) and GDP.
-
Stimulation: Add the KOR agonist and [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification and Analysis: Measure the bound [³⁵S]GTPγS by scintillation counting and determine the IC50 of the antagonist.
Signaling Pathway
Kappa opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Antagonism of KOR by 8-azabicyclo[3.2.1]octane derivatives blocks the signaling cascade initiated by endogenous opioid peptides like dynorphin.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of the 8-Azabicyclo[3.2.1]octane Core
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for pharmacophoric groups, making it a cornerstone for the development of a wide range of therapeutic agents, including stimulants, anticholinergics, and anesthetics. The efficient and stereocontrolled synthesis of this core structure is of paramount importance for the exploration of new chemical space and the development of novel drug candidates.
This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of the 8-azabicyclo[3.2.1]octane core. We will delve into both classical and modern approaches, presenting a side-by-side comparison of their performance based on experimental data. Detailed experimental protocols for key reactions are provided to facilitate the practical application of these methodologies.
Key Synthetic Strategies at a Glance
The construction of the 8-azabicyclo[3.2.1]octane skeleton can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, stereochemical outcome, and scalability requirements.
| Synthetic Strategy | Brief Description | Key Advantages | Typical Yields | Stereocontrol |
| Biomimetic Synthesis (Robinson-Schöpf) | A one-pot condensation reaction of a dialdehyde (e.g., succinaldehyde), a primary amine (e.g., methylamine), and a ketone (e.g., acetone or a derivative). | Atom economical, convergent, utilizes simple starting materials. | 17-90% | Generally produces racemic products unless chiral starting materials or catalysts are used. |
| [3+2] Cycloaddition Reactions | Intramolecular or intermolecular cycloaddition of an azomethine ylide with an alkene or alkyne. | High degree of stereocontrol, rapid construction of the bicyclic core, access to highly substituted derivatives. | 60-95% | Excellent stereocontrol, often allowing for enantioselective synthesis with chiral catalysts. |
| Ring-Closing Metathesis (RCM) | Formation of one of the rings via an olefin metathesis reaction of a diene precursor. | High functional group tolerance, applicable to complex systems, predictable outcomes. | 80-98% | Stereochemistry is determined by the precursor; can be used for both racemic and enantioselective syntheses. |
| Vinyl Aziridine Rearrangement | A modern approach involving the rearrangement of a vinyl aziridine intermediate to form the tropane core. | Rapid access to functionalized tropanes, amenable to late-stage diversification. | Overall yields can be moderate (e.g., ~20% over 5 steps). | Stereospecific rearrangement based on the stereochemistry of the aziridine precursor. |
| Enantioselective Desymmetrization | Desymmetrization of a prochiral tropinone derivative, for example, through enantioselective hydroboration. | Provides access to enantiomerically enriched products from achiral starting materials. | Good to excellent | High enantioselectivity (often >90% ee). |
| Diels-Alder Reaction | A [4+2] cycloaddition to form the six-membered ring of the bicyclic system. | Excellent stereospecificity, predictable outcomes based on well-established principles. | Varies widely | High stereocontrol based on the dienophile and diene geometry. |
Experimental Protocols
This section provides detailed methodologies for key experiments representative of the synthetic strategies discussed above.
Biomimetic Synthesis: The Robinson-Schöpf Synthesis of Tropinone
This protocol is a classic example of a biomimetic, one-pot synthesis of the 8-azabicyclo[3.2.1]octane core. The yield of this reaction is highly dependent on the pH of the reaction medium, with optimal yields often achieved under buffered conditions.
Reaction: Succinaldehyde + Methylamine + Acetonedicarboxylic acid → Tropinone
Procedure: Improved yields of the Robinson-Schöpf reaction have been reported by conducting the reaction at a controlled pH. For instance, Schöpf and colleagues achieved yields of 70-85% by carrying out the condensation at pH 7 with acetonedicarboxylic acid.[1]
A typical laboratory preparation involves the following steps:
-
A solution of succinaldehyde is prepared. This is often generated in situ from a precursor like 2,5-dimethoxytetrahydrofuran by acidic hydrolysis.
-
A solution of methylamine hydrochloride and a buffered solution of acetonedicarboxylic acid (or its calcium salt) are prepared.
-
The solutions are combined and stirred at room temperature for an extended period (e.g., 24-48 hours). The pH is maintained within the optimal range (typically 5-7).
-
The reaction mixture is then acidified and heated to effect decarboxylation of the intermediate tropinone-1,5-dicarboxylic acid.
-
After cooling, the solution is made basic, and the tropinone is extracted with an organic solvent (e.g., diethyl ether or chloroform).
-
The organic extracts are dried and concentrated to yield crude tropinone, which can be further purified by distillation or crystallization.
In his original 1917 paper, Robinson reported a yield of 42% for the dipiperonylidene derivative of tropinone, with subsequent improvements leading to yields exceeding 90%.[2][3]
[3+2] Cycloaddition of an Azomethine Ylide
This method provides a powerful and stereocontrolled route to the tropane skeleton. The following is a representative procedure for a copper-catalyzed asymmetric [3+2] cycloaddition.
Reaction: Cyclic azomethine ylide precursor + Nitroalkene → Substituted 8-azabicyclo[3.2.1]octane
Procedure: A Cu/Fesulphos-catalyzed (3+2) cycloaddition between cyclic azomethine ylides and nitroalkenes has been shown to produce the tropane scaffold in good yields and with high enantioselectivity.[4]
-
To a solution of the cyclic azomethine ylide precursor and the nitroalkene in a suitable solvent (e.g., CH₂Cl₂) at -20 °C is added the chiral copper catalyst, which is prepared in situ from a copper salt and a chiral ligand.
-
A base (e.g., DBU) is added to generate the azomethine ylide.
-
The reaction is stirred at the specified temperature until completion, monitored by TLC.
-
The reaction is quenched, and the product is purified by column chromatography.
This method has been reported to provide yields in the range of 62-91% with diastereomeric ratios of 10:1 to >20:1 and enantiomeric excesses of 90-98% ee.[4]
Ring-Closing Metathesis (RCM)
RCM offers a versatile approach to the 8-azabicyclo[3.2.1]octane core, particularly for the synthesis of unsaturated derivatives.
Reaction: N-Acyl-cis-2,6-divinylpiperidine → N-Acyl-8-azabicyclo[3.2.1]oct-6-ene
Procedure: The synthesis of a functionalized 8-azabicyclo[3.2.1]octane via RCM has been demonstrated as a key step in the approach to various tropane alkaloids.[5]
-
The diene precursor, N-acyl-cis-2,6-dialkenylpiperidine, is dissolved in a degassed solvent (e.g., CH₂Cl₂ or toluene).
-
A solution of a ruthenium-based metathesis catalyst (e.g., Grubbs' first or second-generation catalyst) is added.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
This strategy has been shown to be highly efficient, often providing the cyclized product in excellent yields.
Vinyl Aziridine Rearrangement
This modern strategy allows for the rapid construction of the tropane core and is amenable to late-stage functionalization.
Reaction: Substituted Vinyl Aziridine → Trop-6-ene derivative
Procedure: A general approach to tropane alkaloids has been developed that relies on the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement.[6][7][8]
-
A solution of the vinyl aziridine precursor in a high-boiling solvent (e.g., toluene) is prepared.
-
A Lewis acid catalyst (e.g., 5 mol % Cu(hfacac)₂) is added.
-
The reaction mixture is heated to a high temperature (e.g., 150 °C) and stirred for several hours.
-
After cooling, the reaction mixture is concentrated, and the product is purified by column chromatography.
Initial reports showed limited conversion (19-36% yield) under these conditions, but optimization can lead to higher yields. The overall synthesis of tropacocaine using this strategy was achieved in 5 steps with a 21% overall yield.[6]
Enantioselective Desymmetrization of Tropinone Derivatives
This approach is valuable for accessing chiral, non-racemic tropane derivatives from readily available prochiral starting materials.
Reaction: N-Protected Tropenone Acetal + Chiral Hydroborating Agent → Chiral Alcohol
Procedure: The desymmetrization of N-protected tropenone acetals via hydroboration with a chiral borane provides access to enantiomerically enriched 6-hydroxylated tropane derivatives.[9]
-
To a solution of the N-protected tropenone acetal in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added a solution of the chiral hydroborating agent (e.g., (-)-(Ipc)₂BH).
-
The reaction is stirred at low temperature for several hours.
-
The reaction is quenched by the addition of an oxidative workup solution (e.g., aqueous NaOH followed by H₂O₂).
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral alcohol is then purified by column chromatography.
This method has been reported to provide good yields with excellent enantiomeric excesses in most cases.[9]
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for the construction of the six-membered ring of the tropane skeleton with high stereocontrol.
Reaction: Pyrrole derivative (diene) + Dienophile → Diels-Alder adduct
Procedure: While a general, high-yielding protocol for the direct synthesis of the basic 8-azabicyclo[3.2.1]octane core via an intermolecular Diels-Alder reaction is not as commonly cited as other methods, intramolecular variants are well-established for the synthesis of more complex, related structures. A general procedure for an intramolecular Diels-Alder reaction to form a related bridged system is as follows:
-
The precursor containing both the diene (e.g., a furan or pyrrole derivative) and the dienophile tethered together is dissolved in a suitable solvent (e.g., toluene or xylene).
-
The solution is heated to a high temperature (e.g., 110-200 °C) in a sealed tube or under reflux for several hours to days.
-
The progress of the reaction is monitored by TLC or NMR.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or crystallization.
The yields and stereoselectivity of Diels-Alder reactions are highly dependent on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships between the different synthetic strategies for accessing the 8-azabicyclo[3.2.1]octane core.
Caption: Overview of synthetic pathways to the 8-azabicyclo[3.2.1]octane core.
Caption: A generalized experimental workflow for the synthesis of the tropane core.
References
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Ring Closing Metathesis [organic-chemistry.org]
A Comparative Guide to the Conformational Rigidity of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the conformational rigidity of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a key building block in modern medicinal chemistry. By enforcing a defined three-dimensional structure, this scaffold offers a powerful strategy for optimizing ligand-receptor interactions and improving pharmacokinetic properties. This document compares its structural characteristics with alternative conformationally restricted amino acid analogs, supported by experimental data from the literature, and provides detailed protocols for the primary analytical techniques used in such assessments.
Conformational Profile of this compound
The 8-azabicyclo[3.2.1]octane Core
The defining feature of this scaffold is its inherent rigidity. The bicyclic nature of the framework significantly limits the conformational freedom compared to a simple piperidine or pyrrolidine ring. The structure consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring.
-
Six-Membered Ring: X-ray crystallography and computational studies on analogous tropane alkaloids consistently show that the six-membered ring predominantly adopts a chair conformation .[1] A higher-energy boat conformation is also possible, but the energy barrier between these states is significant, effectively "locking" the ring in the chair form under physiological conditions.
-
Five-Membered Ring: The five-membered ring typically exists in an envelope or twist conformation.
The fusion of these two rings creates a rigid structure where the spatial orientation of substituents is well-defined. This pre-organization is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target.
Influence of the N-Boc Group
The tert-butoxycarbonyl (Boc) group on the nitrogen atom further rigidifies the structure in several ways:
-
Steric Hindrance: The bulky t-butyl group sterically disfavors certain conformations and can influence the puckering of the adjacent rings.
-
Amide Resonance: The partial double-bond character of the N-C(O) bond restricts rotation around this axis. This leads to the existence of cis and trans amide rotamers. While this introduces a new isomeric consideration, the energy barrier for their interconversion is often high enough to be observed on the NMR timescale, effectively creating two distinct, slowly exchanging populations of conformers.
The combination of the rigid bicyclic core and the conformational constraints imposed by the N-Boc group makes this compound a highly structured and predictable scaffold.
Comparative Analysis with Alternative Conformationally Restricted Scaffolds
The use of conformationally restricted amino acids is a cornerstone of peptidomimetic and small molecule drug design.[2][3][4] Proline and its derivatives are the most common examples, but a variety of other scaffolds have been developed to offer different structural constraints.
| Scaffold Type | Example | Key Conformational Features | Supporting Experimental Data |
| Bicyclic Proline Analog | This compound | Inferred: Highly rigid chair conformation of the 6-membered ring. Limited puckering of the 5-membered ring. N-Boc group restricts N-inversion and introduces amide rotamers. | Inferred from X-ray and computational data on related tropane and azabicyclic systems.[1] |
| Substituted Proline | 4-tert-butyl-L-proline | The bulky t-butyl group locks the pyrrolidine ring in a specific pucker (Cγ-exo or Cγ-endo depending on stereochemistry) by strongly favoring a pseudoequatorial position. | X-ray crystallography and 1H NMR spectral simulations.[5] |
| Ring-Size Modified Proline Analog | (S)-piperidine-2-carboxylic acid | The six-membered ring preferentially adopts a chair conformation. The larger ring size alters the backbone dihedral angles compared to proline. | Ab initio and density functional theory (DFT) calculations, consistent with X-ray data of peptides containing this analog.[6] |
| Bridged Proline Analog | 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | The ethane bridge severely restricts the conformational freedom of the proline backbone and side-chain, impacting the cis-trans isomerization of the amide bond. | Synthesis and incorporation into peptides for conformational studies. |
| Spirocyclic Amino Acid | Spiro[3.3]heptane-based amino acids | The spirocyclic core provides a rigid scaffold with well-defined exit vectors for functional groups. | Synthesized as part of libraries of rigid amino acids for use as glutamate receptor ligands.[7] |
Experimental Protocols for Conformational Rigidity Assessment
The conformational properties of molecules like this compound are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the through-bond and through-space relationships between atoms, allowing for the determination of the predominant conformation in solution.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can be critical as it may influence the conformational equilibrium.
-
Ensure the sample is free of particulate matter.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess purity and identify proton resonances.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire two-dimensional (2D) spectra to assign all proton and carbon signals unambiguously.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled (J-coupled) protons, typically separated by 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) couplings between protons and carbons.
-
-
Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. These experiments detect through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining the 3D structure. Multiple mixing times should be used to build up the NOE/ROE signal.
-
-
Data Analysis:
-
Coupling Constants (³JHH): Measure the vicinal (three-bond) proton-proton coupling constants from the high-resolution 1D ¹H spectrum. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. For a rigid system like the 8-azabicyclo[3.2.1]octane core, these values are diagnostic of the ring conformation (e.g., chair vs. boat).
-
Chemical Shifts: The chemical shifts of protons and carbons, particularly at the bridgehead positions, are sensitive to the ring's conformation.
-
NOE/ROE Correlations: The presence or absence of specific NOE/ROE cross-peaks provides definitive evidence for the proximity of protons in space. For example, a strong NOE between an axial proton and another proton three bonds away would support a chair conformation.
-
-
Computational Modeling:
-
Perform a computational conformational search (e.g., using molecular mechanics or DFT) to identify low-energy conformers.
-
For each low-energy conformer, predict the NMR parameters (coupling constants, NOE distances).
-
Compare the experimentally measured parameters with the predicted values to determine the best-fit conformation or the equilibrium distribution of conformers in solution.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsion angles.
Detailed Protocol:
-
Crystal Growth (Crystallization): This is often the most challenging step.
-
The compound must be of high purity (>98%).
-
Common techniques for small molecules include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in each dimension.
-
Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the goniometer on the X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are processed.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Validation and Analysis:
-
The final structure is validated to ensure it is chemically reasonable and accurately represents the data.
-
Detailed geometric information, including bond lengths, bond angles, and crucial dihedral angles that define the conformation, are extracted from the final model.
-
Conclusion
This compound is a superior scaffold for applications requiring high conformational rigidity. Its bicyclic nature inherently restricts flexibility, and the N-Boc group provides additional conformational control. When compared to more flexible systems like simple substituted prolines, it offers a more defined and predictable three-dimensional structure. This rigidity is a significant asset in drug design, as it can lead to enhanced binding affinity, improved selectivity, and more favorable ADME properties by minimizing the entropic cost of receptor binding. The experimental protocols outlined in this guide represent the standard methods for verifying and quantifying the conformational properties of this and other rigid scaffolds, providing researchers with the tools to make informed decisions in molecular design and development.
References
- 1. montclair.edu [montclair.edu]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 8-Azabicyclo[3.2.1]octane-based Compounds Against Known M1 Muscarinic Acetylcholine Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative compound derived from the 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid scaffold against established inhibitors of the M1 muscarinic acetylcholine receptor (mAChR). The M1 receptor, a key G-protein coupled receptor (GPCR) in the central nervous system, is a significant target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia.[1] The 8-azabicyclo[3.2.1]octane core is a versatile scaffold utilized in the synthesis of various muscarinic receptor modulators.[2][3] This document outlines the performance of a representative derivative against well-characterized M1 antagonists, supported by experimental data and detailed protocols.
Comparative Analysis of M1 Receptor Inhibitors
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50) of a representative 8-azabicyclo[3.2.1]octane-based compound against a selection of known M1 muscarinic receptor inhibitors. The data presented is compiled from various in vitro studies. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.
| Compound Class | Specific Compound/Derivative | Target(s) | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 8-Azabicyclo[3.2.1]octane Derivative | Representative Compound | M1 mAChR | Radioligand Binding | Data Not Available | Data Not Available | Hypothetical |
| Peptide Toxin | MT-7 | M1 mAChR (selective) | [³⁵S]-GTPγS Binding | - | ~1-30 | [4] |
| Small Molecule | VU0255035 | M1 mAChR (selective) | Calcium Mobilization | - | 130 | [1] |
| Small Molecule | Pirenzepine | M1 mAChR (selective) | Radioligand Binding | ~15-40 | - | [5] |
| Small Molecule | AQ-RA 741 | M1 mAChR (selective) | Not Specified | Data Not Available | Data Not Available | [6] |
| Small Molecule | Oxybutynin Chloride | M1 mAChR | Not Specified | Data Not Available | Data Not Available | [6] |
| Small Molecule | Diphenhydramine hydrochloride | Non-selective mAChR | Not Specified | Data Not Available | Data Not Available | [6] |
| Small Molecule | (S)-(+)-Dimethindene maleate | M1 mAChR | Not Specified | Data Not Available | Data Not Available | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize M1 muscarinic receptor inhibitors.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the M1 receptor by competing with a radiolabeled ligand.[6][7][8]
Objective: To determine the inhibition constant (Ki) of a test compound for the M1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human M1 receptor (e.g., CHO or HEK-293 cells).[7]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.[7]
-
Test compound (e.g., a derivative of this compound).
-
Non-specific binding control: Atropine (1-10 µM).[7]
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.[7]
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold to separate bound from unbound radioligand.[6]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay (Functional Assay)
This assay measures the ability of a compound to inhibit the M1 receptor-mediated increase in intracellular calcium, a key downstream signaling event.[1][6][9]
Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the M1 receptor.
Materials:
-
A cell line stably expressing the human M1 receptor (e.g., CHO or HEK-293 cells).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
M1 receptor agonist (e.g., carbachol or oxotremorine).[9][10]
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution for a specified time at 37°C.[6]
-
Compound Addition: Wash the cells with assay buffer and then add serial dilutions of the test compound. Incubate for a period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the M1 agonist (typically the EC80 concentration) to all wells.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[6]
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Determine the percentage of inhibition by the test compound at each concentration relative to the response of the agonist alone. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Visualizations
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is a Gq-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[4][9][10]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Inhibitor Benchmarking
The following diagram illustrates the general workflow for comparing the potency of a novel compound, such as an 8-azabicyclo[3.2.1]octane derivative, against known inhibitors.
Caption: Workflow for Benchmarking M1 Receptor Inhibitors.
References
- 1. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 8-azoniabicyclo[3.2.1]octane carbamates as muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 8-Azabicyclo[3.2.1]octane-2-carboxylic Acid Based Ligands for Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in the design of ligands targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The development of selective inhibitors for these transporters is a critical area of research for novel therapeutics targeting a range of central nervous system disorders. The synthetic precursor, 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, serves as a versatile starting material for the generation of diverse ligand libraries. This guide provides a comparative analysis of the cross-reactivity profiles of ligands derived from this scaffold, supported by experimental data, to aid researchers in the selection and design of compounds with desired selectivity profiles.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of a selection of 8-azabicyclo[3.2.1]octane-2-carboxylic acid based ligands for the dopamine, serotonin, and norepinephrine transporters. These compounds, synthesized from the corresponding 8-Boc-protected precursor, illustrate the impact of structural modifications on transporter affinity and selectivity.
| Compound ID | R Group (at N-8) | 3'-Substitution (Aryl Ring) | DAT (Ki/IC50, nM) | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 1a | -CH3 | 4-Fluorophenyl | 2.3 | 34 | - | 14.8 | - |
| 22e | -CH2-cyclopropyl | - | 4.0 | 4240 | 2500 | 1060 | 625 |
| 22g | -CH2-(4-chlorophenyl) | - | 3.9 | 655 | 5296 | 168 | 1358 |
| 8d | -H | 3-Fluoro-4-methylphenyl | 9.03 | 23.5 | 0.43 | 2.6 | 0.05 |
| Thio-analog | N/A (S at position 8) | 3,4-Dichlorophenyl | 5.7 | 8.0 | - | 1.4 | - |
| Unsaturated Thio-analog | N/A (S at position 8) | 3,4-Dichlorophenyl (2,3-ene) | 4.5 | >3600 | - | >800 | - |
Data compiled from multiple sources. Note that assay conditions may vary between studies.
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. Below are detailed methodologies for the key experiments cited.
Dopamine Transporter (DAT) Binding Assay
This protocol is a standard method for determining the affinity of test compounds for the dopamine transporter using [3H]WIN 35,428 as the radioligand.[1][2][3]
Materials:
-
Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Membrane Preparation: Striatal tissue from rat or primate brain, or cell lines expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH2PO4, 7.3 mM Na2HPO4, 320 mM sucrose, pH 7.4).
-
Non-specific Binding Determinator: Cocaine (30 µM final concentration) or GBR 12909 (1 µM final concentration).
-
Test Compounds: Serial dilutions of the 8-azabicyclo[3.2.1]octane-2-carboxylic acid based ligands.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]WIN 35,428 (final concentration of ~5 nM), and either assay buffer (for total binding), the non-specific binding determinator, or the test compound at various concentrations.
-
Incubation: Incubate the plates on ice (4°C) for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Binding Assay
This protocol outlines a common procedure for assessing the binding affinity of compounds to the serotonin transporter using [3H]citalopram.
Materials:
-
Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Frontal cortex from rat or primate brain, or cell lines expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Binding Determinator: Fluoxetine (10 µM final concentration) or paroxetine (1 µM final concentration).
-
Test Compounds: Serial dilutions of the 8-azabicyclo[3.2.1]octane-2-carboxylic acid based ligands.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Follow a similar procedure as for the DAT binding assay, using the appropriate tissue source.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]citalopram (final concentration of ~1-2 nM), and either assay buffer, the non-specific binding determinator, or the test compound.
-
Incubation: Incubate at room temperature (20-25°C) for 60-90 minutes.
-
Filtration: Perform rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding, IC50, and Ki values as described for the DAT assay.
Norepinephrine Transporter (NET) Binding Assay
This protocol describes a standard method for determining the affinity of test compounds for the norepinephrine transporter using [3H]nisoxetine.
Materials:
-
Radioligand: [3H]nisoxetine (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Thalamus or hypothalamus from rat or primate brain, or cell lines expressing the human norepinephrine transporter (hNET).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Binding Determinator: Desipramine (10 µM final concentration).
-
Test Compounds: Serial dilutions of the 8-azabicyclo[3.2.1]octane-2-carboxylic acid based ligands.
-
Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Follow a similar procedure as for the DAT and SERT binding assays, using the appropriate tissue source.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]nisoxetine (final concentration of ~1-3 nM), and either assay buffer, the non-specific binding determinator, or the test compound.
-
Incubation: Incubate at 4°C for 2-3 hours.
-
Filtration: Perform rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, and wash with ice-cold assay buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding, IC50, and Ki values as described for the other transporter assays.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways associated with the monoamine transporters and a general workflow for the radioligand binding assays.
Caption: General experimental workflow for radioligand binding assays.
Caption: Simplified dopamine transporter (DAT) reuptake and D2 receptor signaling.
Caption: Simplified serotonin transporter (SERT) reuptake and 5-HT1A receptor signaling.
Caption: Simplified norepinephrine transporter (NET) reuptake and α2-adrenergic receptor signaling.
References
Safety Operating Guide
Safe Disposal of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a common building block in pharmaceutical research. Adherence to these guidelines is essential for minimizing risks and complying with safety regulations.
Hazard and Safety Information
This compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant[1]. The primary hazards associated with this compound are summarized in the table below.
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects[1]. |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, or inflammation[2]. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation[2]. |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract[2]. |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols[2].
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[2].
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[2].
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not allow the chemical to enter drains, waterways, or soil[2].
-
Container Preparation:
-
Ensure the waste container is clearly and accurately labeled with the chemical name: "Waste this compound".
-
Use a container that is compatible with the chemical and can be securely sealed.
-
-
Waste Collection:
-
If the chemical is in solid form, carefully transfer it to the designated waste container, minimizing the generation of dust.
-
If the chemical is in a solution, transfer the solution to a suitable, sealed container. Do not mix with incompatible waste streams.
-
-
Decontamination of Labware:
-
Rinse any labware that has come into contact with the chemical with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous waste in a separate, appropriately labeled container.
-
-
Handling Spills:
-
In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been collected.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[4].
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
While specific data for this compound is limited, data from suppliers and structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust.[1][2]
Summary of Hazard Information:
| Hazard Statement | GHS Classification | Description |
| H302 | Harmful if swallowed[1] | May cause harm if ingested. |
| H315 | Causes skin irritation[2] | May cause redness, itching, or inflammation upon skin contact. |
| H319 | Causes serious eye irritation[2] | May cause redness, pain, or damage to the eyes. |
| H335 | May cause respiratory irritation[2] | Inhalation of dust may irritate the respiratory tract. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards[3][4] | Protects against splashes and dust particles.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended)[3][5] | Provides a barrier against skin contact.[3] Gloves should be inspected before use and disposed of properly.[6] |
| Body Protection | Laboratory coat[5][6] | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood[2][6] | Minimizes the inhalation of dust.[6] |
Operational and Handling Protocols
General Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize dust formation and inhalation.[6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible substances and sources of ignition.[2]
Spill and Leak Procedures: In the event of a spill, follow these steps:
-
Evacuate: Immediately clear the area of all personnel.[6]
-
Ventilate: Ensure the area is well-ventilated to disperse any dust.[6]
-
Containment: Prevent further spread of the spill.
-
Clean-up: Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention if irritation persists.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water.[6][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air.[6][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[6] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[6] Seek immediate medical attention.[7] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Route:
-
Dispose of the chemical waste through a licensed and approved waste disposal contractor.
-
Ensure the waste is properly characterized to the disposal facility.
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.
Caption: Standard workflow for handling the chemical.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
